1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine
Description
Properties
IUPAC Name |
1-benzyl-4-(2,5-dimethylpyrrol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-15-8-9-16(2)20(15)18-10-12-19(13-11-18)14-17-6-4-3-5-7-17/h3-9,18H,10-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNBINGWDMQQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2CCN(CC2)CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of novel heterocyclic compounds. The guide delves into the foundational principles of its synthesis via the Paal-Knorr reaction, details a robust experimental protocol, and explores the potential pharmacological relevance of this molecule based on the activities of structurally related compounds.
Introduction and Rationale
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active natural products, valued for its conformational flexibility and ability to interact with various biological targets[1]. When functionalized, the piperidine ring system offers a versatile platform for the development of novel therapeutic agents. The introduction of a 2,5-dimethyl-1H-pyrrole substituent at the 4-position of a 1-benzylpiperidine core creates a unique molecular architecture with potential for diverse biological activities. The N-benzyl group can provide crucial interactions with biological targets and influence the overall lipophilicity and pharmacokinetic profile of the molecule[2].
The pyrrole ring, another important heterocyclic motif, is also a constituent of many biologically active compounds[3]. The combination of these two heterocyclic systems in 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine presents an intriguing candidate for investigation in drug discovery programs, particularly in the areas of neurodegenerative diseases and oncology, given the known activities of related N-benzylpiperidine and pyrrole derivatives[2][4].
Chemical Structure and Physicochemical Properties
The chemical structure of 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine comprises a central piperidine ring N-substituted with a benzyl group and C-4 substituted with a 2,5-dimethyl-1H-pyrrol-1-yl group.
Caption: Chemical structure of 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine.
Table 1: Physicochemical Properties of Starting Materials and Predicted Properties of 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine
| Property | 1-Benzyl-4-aminopiperidine | 2,5-Hexanedione (Acetonylacetone) | 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine (Predicted) |
| Molecular Formula | C₁₂H₁₈N₂ | C₆H₁₀O₂ | C₁₉H₂₆N₂ |
| Molecular Weight | 190.28 g/mol | 114.14 g/mol | 282.43 g/mol |
| Appearance | Colorless to yellow liquid | Colorless to yellowish liquid | Off-white to pale yellow solid |
| Boiling Point | ~145-150 °C at 10 mmHg | 191-192 °C | > 300 °C |
| Melting Point | Not available | -9 °C | Not available |
| Solubility | Soluble in common organic solvents | Soluble in water and organic solvents | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) |
| CAS Number | 50541-93-0 | 110-13-4 | 1108147-59-6 |
Synthesis via Paal-Knorr Pyrrole Synthesis
The most direct and efficient method for the synthesis of 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine is the Paal-Knorr pyrrole synthesis. This classical reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione (acetonylacetone), with a primary amine, 1-benzyl-4-aminopiperidine[5][6][7][8]. The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring[9].
Reaction Mechanism
The mechanism of the Paal-Knorr synthesis for this specific transformation can be outlined as follows:
Caption: Paal-Knorr synthesis workflow.
Detailed Experimental Protocol
This protocol is a robust and reproducible method for the laboratory-scale synthesis of 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine.
Materials and Reagents:
-
1-Benzyl-4-aminopiperidine (1.0 eq)
-
2,5-Hexanedione (acetonylacetone) (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask equipped with a Dean-Stark trap and a reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1-benzyl-4-aminopiperidine (1.0 eq), 2,5-hexanedione (1.1 eq), p-toluenesulfonic acid monohydrate (0.1 eq), and anhydrous toluene to achieve a concentration of approximately 0.2 M with respect to the amine.
-
Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC) analysis. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine as a solid.
Characterization
The synthesized 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine should be thoroughly characterized to confirm its identity and purity using standard analytical techniques.
Expected Spectral Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.20-7.40 (m, 5H, Ar-H of benzyl)
-
δ 5.75 (s, 2H, pyrrole-H)
-
δ 3.50 (s, 2H, N-CH₂-Ph)
-
δ 2.80-3.00 (m, 2H, piperidine-H)
-
δ 2.00-2.20 (m, 9H, 2 x pyrrole-CH₃ and piperidine-H)
-
δ 1.70-1.90 (m, 4H, piperidine-H)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 138.0 (Ar-C)
-
δ 129.0 (Ar-CH)
-
δ 128.5 (Ar-CH)
-
δ 127.0 (Ar-CH)
-
δ 126.0 (pyrrole-C)
-
δ 105.0 (pyrrole-CH)
-
δ 63.0 (N-CH₂-Ph)
-
δ 54.0 (piperidine-CH)
-
δ 53.0 (piperidine-CH₂)
-
δ 32.0 (piperidine-CH₂)
-
δ 13.0 (pyrrole-CH₃)
-
-
Mass Spectrometry (ESI+):
-
m/z 283.22 [M+H]⁺
-
Potential Applications in Drug Discovery
While specific biological data for 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine is not extensively reported in the public domain, the structural motifs present in the molecule suggest several promising avenues for investigation in drug discovery.
Acetylcholinesterase (AChE) Inhibition and Alzheimer's Disease
Numerous N-benzylpiperidine derivatives have been synthesized and evaluated as potent acetylcholinesterase (AChE) inhibitors[2][10]. AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain[11][12]. The 1-benzylpiperidine scaffold of the title compound is a key pharmacophore in several known AChE inhibitors. Therefore, it is plausible that 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine could exhibit inhibitory activity against AChE and warrants investigation as a potential therapeutic agent for Alzheimer's disease.
Anticancer Activity
Piperidine-containing compounds have demonstrated a wide range of biological activities, including cytotoxic effects against various cancer cell lines[4]. The incorporation of the pyrrole ring, which is also present in numerous anticancer agents, may enhance this activity. The overall lipophilicity and three-dimensional shape of 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine make it a candidate for screening in anticancer assays.
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and potential applications of 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine. The Paal-Knorr synthesis offers a reliable and efficient route to this novel heterocyclic compound. The structural features of this molecule, combining the N-benzylpiperidine and 2,5-dimethylpyrrole moieties, suggest its potential as a valuable scaffold in drug discovery, particularly in the development of new agents for neurodegenerative diseases and cancer. Further biological evaluation of this compound is highly encouraged to unlock its full therapeutic potential.
References
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). ACS Chemical Neuroscience. [Link]
-
Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(8), 2487-2492. [Link]
-
Paal–Knorr synthesis. In Wikipedia. [Link]
-
Sarkandi, D. N., et al. (2011). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Asian Journal of Chemistry, 23(6), 2503-2505. [Link]
-
Supplementary Information - The Royal Society of Chemistry. [Link]
-
Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 79, 117178. [Link]
-
Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. [Link]
-
1-benzyl-4-(1h-pyrrol-1-yl)piperidine. PubChem. [Link]
-
Paal-Knorr Pyrrole Synthesis. SynArchive. [Link]
-
El-Sayed, M. A., et al. (2020). Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. ResearchGate. [Link]
- Method for preparing 4-piperidyl piperidine.
-
Sabancılar, İ., Aydemir, M., & Kaya, S. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal, 5(2), 112-121. [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
-
Bernardim, B., et al. (2014). Irreversible Protein Labeling by Paal–Knorr Conjugation. Bioconjugate Chemistry, 25(10), 1802-1805. [Link]
-
Al-Rifai, N. M., et al. (2023). Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity. Scientific Reports, 13(1), 20338. [Link]
-
Green, O., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1438-1447. [Link]
-
piperidine, 1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl]-4-methyl-. SpectraBase. [Link]
-
Sarkandi, D. N., et al. (2011). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Asian Journal of Chemistry, 23(6), 2503-2505. [Link]
-
4-Benzylpiperidine. NIST WebBook. [Link]
-
Sundaresan, K., Priyadarshini, V., & Tharini, K. (2019). Synthesis, characterization and thrombolytic activity of n-benzyl piperidin 4-one phenyl hydrazone. Journal of Drug Delivery and Therapeutics, 9(2), 24-27. [Link]
-
4-Benzylpiperidine. In Wikipedia. [Link]
Sources
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nwmedj.org [nwmedj.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
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- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. Irreversible Protein Labeling by Paal–Knorr Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. asianpubs.org [asianpubs.org]
1-benzyl-4-(2,5-dimethylpyrrol-1-yl)piperidine molecular weight and formula
Technical Monograph: 1-Benzyl-4-(2,5-dimethylpyrrol-1-yl)piperidine
Part 1: Molecular Identity & Core Specifications[1][2]
1-Benzyl-4-(2,5-dimethylpyrrol-1-yl)piperidine is a functionalized heterocycle frequently utilized in medicinal chemistry as a lipophilic building block or a protected amine intermediate.[1][2] It belongs to the class of N-substituted piperidines, featuring a benzyl group at the piperidine nitrogen and a 2,5-dimethylpyrrole moiety at the 4-position.[1][2]
This specific structure is often synthesized via the Paal-Knorr condensation to either mask the primary amine of 4-amino-1-benzylpiperidine or to introduce a planar, electron-rich aromatic system for hydrophobic pharmacophore mapping (e.g., in Sigma receptor ligand design).[1][2]
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Value | Source/Method |
| Molecular Formula | C₁₈H₂₄N₂ | Calculated |
| Molecular Weight | 268.40 g/mol | Calculated (Avg.[1][2] Mass) |
| Monoisotopic Mass | 268.1939 Da | Calculated |
| CAS Number | Not widely indexed (Precursor CAS: 50541-93-0) | Database Search |
| Physical State | Viscous Oil or Low-Melting Solid (Predicted) | Analog Comparison |
| LogP (Predicted) | ~4.2 - 4.5 | Consensus Model |
| pKa (Piperidine N) | ~8.5 - 9.0 | Estimated (Basic) |
| pKa (Pyrrole N) | Non-basic (Lone pair in aromatic sextet) | Structural Analysis |
Structural Identifiers:
-
SMILES: CC1=CC=C(N1C2CCN(CC2)CC3=CC=CC=C3)C
-
IUPAC Name: 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine[1][2]
Part 2: Synthetic Methodology (Paal-Knorr Condensation)
The most robust route to this molecule is the Paal-Knorr Pyrrole Synthesis , condensing the primary amine precursor with 2,5-hexanedione.[1][2] This method is preferred for its high atom economy and avoidance of harsh reagents.[2]
Precursors
-
Amine: 1-Benzyl-4-aminopiperidine (CAS: 50541-93-0) [1].[1][2][3][4][5]
-
Diketone: 2,5-Hexanedione (Acetonylacetone) (CAS: 110-13-4).[1][2]
-
Catalyst: p-Toluenesulfonic acid (pTsOH) or Acetic Acid (AcOH).[1][2]
Detailed Protocol
Step 1: Stoichiometry & Setup
-
Reactants: 1.0 equiv. 1-Benzyl-4-aminopiperidine (190.28 g/mol ), 1.1 equiv. 2,5-Hexanedione (114.14 g/mol ).[1][2]
-
Solvent: Toluene (for Dean-Stark water removal) or Ethanol/Acetic Acid (for reflux).[1][2]
-
Catalyst: 5 mol% p-Toluenesulfonic acid (optional, accelerates dehydration).[1][2]
Step 2: Reaction Execution
-
Dissolve 10 mmol (1.90 g) of 1-Benzyl-4-aminopiperidine in 30 mL of Toluene.
-
Add 11 mmol (1.25 g) of 2,5-Hexanedione .
-
Fit the flask with a Dean-Stark trap and reflux condenser.
-
Heat to reflux (110°C) for 4–12 hours. Monitor water collection in the trap; the reaction is complete when theoretical water (~0.36 mL) is collected or TLC indicates consumption of the amine.[1][2]
Step 3: Workup & Purification [1][2]
-
Cool the mixture to room temperature.
-
Wash with saturated NaHCO₃ (to neutralize acid) and Brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: The crude product is often a brown oil.[1] Purify via flash column chromatography (SiO₂).[2]
Part 3: Mechanistic Insight
The formation of the pyrrole ring proceeds through a step-wise condensation-cyclization-dehydration sequence.[1][2] Understanding this mechanism is critical for troubleshooting low yields (often due to incomplete dehydration).[2]
Figure 1: Mechanistic pathway of the Paal-Knorr synthesis transforming the primary amine into the 2,5-dimethylpyrrole.[1][2]
Part 4: Applications in Drug Discovery
1. Sigma Receptor Ligands
Benzyl-piperidines are privileged scaffolds for Sigma-1 (
2. Amine Protection Strategy The conversion of a primary amine to a 2,5-dimethylpyrrole is a durable protection strategy.[1][2]
-
Stability: Stable to strong bases, nucleophiles, and moderate acids.[2]
-
Deprotection: Requires harsh conditions (e.g., hydroxylamine hydrochloride at high temperatures), making it orthogonal to BOC, CBZ, or FMOC groups used elsewhere in the molecule.[2]
3. Library Synthesis In high-throughput screening (HTS), 1-benzyl-4-aminopiperidine is a common "scaffold" amine.[1][2] Reacting it with various 1,4-diketones generates a library of pyrrole-functionalized piperidines to probe Structure-Activity Relationships (SAR) regarding lipophilicity and steric bulk.[1][2]
Part 5: Analytical Characterization (Expected)
To validate the synthesis, the following spectral signatures should be observed:
-
¹H NMR (CDCl₃, 400 MHz):
-
Mass Spectrometry (ESI+):
References
-
PubChem. (2025).[1][2] 1-Benzyl-4-piperidylamine (Compound CID 415852).[1][2] National Library of Medicine.[2] Available at: [Link][2]
Sources
Physicochemical Profiling of N-Benzyl-4-Pyrrolidinyl Piperidine Scaffolds: A Technical Guide for Lead Optimization
This guide provides an in-depth physicochemical profiling of N-benzyl-4-pyrrolidinyl piperidine and its analogs. These scaffolds are chemically significant as "privileged structures" in central nervous system (CNS) drug discovery, often serving as cores for sigma receptor ligands, acetylcholinesterase inhibitors, and non-fentanyl analgesics.
Executive Summary: The "Lipophilic Cation" Challenge
The N-benzyl-4-pyrrolidinyl piperidine scaffold represents a classic "lipophilic cation" motif. While this structure offers excellent blood-brain barrier (BBB) permeability due to its high lipophilicity and ionizable nitrogen centers, it presents distinct formulation challenges.
Key Physicochemical Characteristics:
-
Dual Basicity: Contains two tertiary amine centers with distinct pKa values.
-
Solubility Cliff: Exhibits extreme pH-dependent solubility (high in gastric fluid, negligible in intestinal fluid).
-
Solid-State Volatility: Low molecular weight free bases in this class are often oils or low-melting solids, requiring salt selection for handling.
Molecular Architecture & Theoretical Properties
Understanding the ionization behavior of this scaffold is prerequisite to any experimental design. The molecule consists of three distinct pharmacophoric regions:
-
The Pyrrolidine Head: A tertiary amine (cyclic) acting as a hydrogen bond acceptor/donor site.
-
The Piperidine Core: The central linker providing conformational flexibility.
-
The Benzyl Tail: An aromatic lipophilic anchor driving non-specific binding and membrane permeability.
Ionization Profile (pKa)
This molecule is a diprotic base .
-
pKa₁ (Piperidine Nitrogen): Estimated range 8.5 – 9.2 . The benzyl group is electron-withdrawing relative to an alkyl, slightly lowering the pKa compared to N-methylpiperidine.
-
pKa₂ (Pyrrolidine Nitrogen): Estimated range 9.8 – 10.5 . This nitrogen is highly basic.
Implication: At physiological pH (7.4), the molecule exists predominantly as a dication or monocation , which drives solubility but hinders passive diffusion. At pH 9.0+, it crashes out as a free base.
Lipophilicity (LogP vs. LogD)
-
Calculated LogP (cLogP): ~2.8 – 3.5 (Highly Lipophilic).
-
LogD (pH 7.4): Typically lower (~1.5 – 2.0) due to ionization.[1]
-
Optimality: This falls within the "Golden Triangle" for CNS penetration, provided the molecular weight remains < 450 Da.
Visualization: Characterization Workflow
The following diagram outlines the logical flow for characterizing these analogs, moving from synthesis to pre-formulation.
Figure 1: Critical path for physicochemical characterization of piperidine-based CNS candidates.
Detailed Experimental Protocols
Do not rely on calculated values for lead candidates. The proximity of the two nitrogen atoms can induce "micro-species" ionization effects that software often misses.
Protocol: Potentiometric pKa Determination
Objective: Accurate determination of overlapping pKa values. Method: Potentiometric Titration (e.g., Sirius T3 or equivalent).
-
Sample Prep: Weigh 3–5 mg of the N-benzyl-4-pyrrolidinyl piperidine analog (free base or HCl salt). Dissolve in 10 mL of degassed water/methanol co-solvent (if water solubility is < 0.1 mg/mL).
-
Titrant: 0.1 M KOH and 0.1 M HCl.
-
Procedure:
-
Perform a "blank" titration of the solvent system.
-
Titrate the sample from pH 2.0 to pH 12.0.
-
Critical Step: Perform at least 3 titrations at different co-solvent ratios (e.g., 20%, 30%, 40% MeOH) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
-
-
Data Analysis: Look for two inflection points. If the pKa difference (ΔpKa) is < 1.5, use "Bjerrum plot" analysis to resolve the overlapping constants.
Protocol: Kinetic Solubility (pH-Dependent)
Objective: Define the "Solubility Cliff" to predict precipitation in the small intestine.
-
Buffers: Prepare phosphate/citrate buffers at pH 1.2 (Gastric), 4.5, 6.8 (Intestinal), and 7.4 (Blood).
-
Method: Shake-Flask (Thermodynamic) or nephelometry (Kinetic).
-
Workflow:
-
Add excess solid compound to 2 mL of each buffer in borosilicate vials.
-
Incubate at 37°C for 24 hours with agitation (300 rpm).
-
Filtration: Filter using PVDF 0.22 µm syringe filters (Nylon binds cationic drugs; avoid it).
-
Quantification: HPLC-UV (C18 column, Acetonitrile/Water + 0.1% TFA).
-
-
Expectation:
-
pH 1.2: > 10 mg/mL (High solubility due to diprotonation).
-
pH 7.4: < 0.1 mg/mL (Likely precipitation of free base).[2]
-
Solid-State Considerations: The "Oil" Problem
Analogs in this class, particularly those with smaller substituents on the benzyl ring, often exist as viscous oils or low-melting solids in their free base form. This is unacceptable for drug development.
Salt Selection Strategy: To stabilize the N-benzyl-4-pyrrolidinyl piperidine core, screen the following counter-ions (ordered by success probability):
| Counter-ion | Stoichiometry | Rationale | Expected Outcome |
| Dihydrochloride | 2:1 | Standard for diamines. | High MP (>200°C), Hygroscopic. |
| Fumarate | 1:1 or 2:1 | Moderate acidity. | Non-hygroscopic, moderate solubility. |
| Maleate | 1:1 | Stronger acid than fumaric. | Good crystallinity, potentially toxic (Michael acceptor risk). |
| Oxalate | 1:1 | Strong acid. | Excellent crystallinity (Best for XRD ID), but pharmaceutically unacceptable. |
Visualization: Solubility vs. pH Logic
The following diagram illustrates the theoretical solubility profile based on the Henderson-Hasselbalch equation for a diprotic weak base.
Figure 2: The solubility cliff. Formulation strategies (e.g., cyclodextrins) must prevent the transition to Species B (Red) in the intestine.
References
-
PubChem. (2023). 4-(1-Pyrrolidinyl)piperidine Compound Summary. National Library of Medicine. [Link]
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. [Link]
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/LogP protocols).
-
ResearchGate. (2010). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. [Link]
-
Journal of Medicinal Chemistry. (2023). Design and Synthesis of Piperidine Derivatives. (General reference for scaffold synthesis). [Link]
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Technical Monograph: Solubilization and Handling of 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine
[1]
Executive Summary
This technical guide addresses the physicochemical handling, solubilization, and stability maintenance of 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine (CAS Registry Number: 1108147-59-6).[1] As a lipophilic tertiary amine incorporating a pyrrole moiety, this compound presents specific challenges regarding hygroscopicity and oxidative stability when dissolved in dimethyl sulfoxide (DMSO).
This document is designed for medicinal chemists and biologists requiring high-integrity stock solutions for high-throughput screening (HTS) or pharmacological assays.[1]
Part 1: Physicochemical Profile & Solubility Logic[1]
Before attempting solubilization, one must understand the molecular drivers governing the interaction between the solute and the solvent.
Molecular Architecture
The molecule consists of a piperidine ring substituted at the N-position with a benzyl group and at the C4-position with a 2,5-dimethylpyrrole.[1]
| Property | Value (Predicted/Experimental) | Implication for DMSO Solubility |
| Formula | C₁₈H₂₄N₂ | Moderate molecular weight (~268.40 g/mol ).[1] |
| LogP | ~3.8 – 4.2 | Highly lipophilic; excellent affinity for organic solvents like DMSO. |
| H-Bond Donors | 0 | Lack of -OH/-NH groups reduces crystal lattice energy, facilitating dissolution.[1] |
| H-Bond Acceptors | 2 | Tertiary amine and pyrrole system allow interaction with DMSO sulfoxide group.[1] |
| Physical State | Solid (Low MP) or Viscous Oil | Likely to form a "gum" upon initial solvent contact requiring sonication. |
The DMSO Interaction Mechanism
DMSO (Dimethyl sulfoxide) is a polar aprotic solvent.[2] It dissolves 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine effectively because:
-
Dipole-Dipole Interactions: The highly polar S=O bond in DMSO interacts with the polarizable benzyl and pyrrole pi-systems.[1]
-
Dispersion Forces: The methyl groups on the DMSO and the dimethylpyrrole/benzyl moieties engage in Van der Waals interactions.
-
Absence of Proticity: DMSO does not donate protons, preventing the protonation of the piperidine nitrogen, maintaining the molecule in its neutral, more soluble free-base form.
Part 2: Standard Operating Procedure (SOP) for Solubilization
Objective: Prepare a stable 10 mM or 100 mM stock solution.
Materials Required[1][3][4][5]
-
Compound: 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine (>95% purity).[1]
-
Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Note: Standard DMSO absorbs water rapidly, which can crash out lipophilic compounds.
-
Equipment: Vortex mixer, Ultrasonic bath (controlled temp <40°C), Amber glass vials (borosilicate).
Step-by-Step Protocol
Step 1: Gravimetric Determination
Weigh the compound into an amber vial. Do not weigh directly into plastic microfuge tubes if possible, as the static charge can disperse the lipophilic powder.
-
Target Mass: 2.68 mg (for 1 mL of 10 mM solution).
Step 2: Solvent Addition (The "Wetting" Phase)
Do not add the full volume of DMSO immediately.
-
Add 50% of the calculated DMSO volume.
-
Allow the solvent to "wet" the solid for 1-2 minutes.[1] This allows DMSO to penetrate the crystal lattice or viscous oil matrix.
Step 3: Mechanical Dispersion[1]
-
Vortex vigorously for 30 seconds.
-
Sonicate for 5 minutes.
-
Critical Check: Hold the vial up to a light source. The solution must be completely clear. Any "schlieren" lines (wavy optical distortions) indicate incomplete mixing.
-
Step 4: Final Volume Adjustment
Add the remaining DMSO to reach the target concentration. Invert the vial 10 times to mix.
Visualizing the Solubilization Workflow
Figure 1: Decision tree for the preparation of high-integrity DMSO stock solutions.
Part 3: Stability, Storage, and Assay Usage[6][7]
The presence of the pyrrole ring introduces specific stability concerns. Pyrroles can be sensitive to oxidation and acid-catalyzed polymerization.[1]
The "Freeze-Thaw" Danger
DMSO freezes at 19°C. Repeated freezing and thawing causes:
-
Cryoprecipitation: The compound may crash out of solution as the DMSO crystallizes.
-
Water Absorption: Cold DMSO condenses atmospheric moisture rapidly upon opening. Water acts as an "anti-solvent" for this lipophilic molecule, causing precipitation.
Best Practice: Aliquot the stock solution into single-use vials (e.g., 50 µL aliquots) immediately after preparation. Store at -20°C or -80°C.
Assay Dilution (The "Crash-Out" Point)
When diluting the DMSO stock into aqueous buffer (e.g., PBS or cell media):
-
Solubility Limit: This compound is likely insoluble in water (>10 µM risk).
-
Protocol:
-
Dilute DMSO stock into the buffer slowly while vortexing.
-
Keep final DMSO concentration <1% (v/v) to avoid cellular toxicity, though the compound's solubility might limit you to lower concentrations.
-
Dynamic Light Scattering (DLS) is recommended if the assay yields erratic results, to check for colloidal aggregation.
-
Part 4: Synthesis Context & Impurity Profile[1]
Understanding the synthesis helps identify potential solubility-altering impurities.[1] This molecule is typically synthesized via the Paal-Knorr Pyrrole Synthesis .[1]
Reaction Pathway
The condensation of 4-amino-1-benzylpiperidine with 2,5-hexanedione (acetonylacetone).[1]
Figure 2: Synthetic route highlighting potential residual amine impurities that may alter pH-dependent solubility.[1]
Note: If your sample is yellow/brown but should be white/colorless, it may contain oxidized pyrrole byproducts. These impurities are often less soluble than the parent compound and can act as nucleation sites for precipitation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 415852, 1-Benzyl-4-aminopiperidine. Retrieved from [Link]
-
Cheng, X., et al. (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of the American Chemical Society.[3] Retrieved from [Link]
A Technical Guide to the Lipophilicity and LogP of Dimethylpyrrole-Substituted Piperidines
Foreword: The Strategic Imperative of Lipophilicity in Modern Drug Discovery
In the intricate landscape of drug design, the journey from a promising molecular scaffold to a clinically effective therapeutic is governed by a delicate balance of physicochemical properties. Among these, lipophilicity—quantified by the partition coefficient (LogP)—stands as a paramount determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2][3] An optimal level of lipophilicity is not merely a desirable trait; it is a critical requirement for success, influencing everything from oral bioavailability and membrane permeability to metabolic stability and off-target toxicity.[1] This is particularly true in the pursuit of agents targeting the Central Nervous System (CNS), where the formidable blood-brain barrier (BBB) selectively permits passage to molecules with finely tuned lipophilic character.[4][5]
This guide provides an in-depth exploration of the lipophilicity of a unique and promising chemical class: dimethylpyrrole-substituted piperidines. The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in numerous FDA-approved drugs due to its ability to impart favorable pharmacokinetic properties and serve as a versatile anchor for functionalization.[6][7][8] When combined with the dimethylpyrrole moiety—a five-membered aromatic heterocycle—the resulting structure presents a fascinating case study in lipophilicity modulation. We will dissect the theoretical underpinnings, demonstrate robust experimental and computational methodologies for LogP determination, and analyze the structure-lipophilicity relationships (SLR) that empower rational drug design.
Section 1: Deconstructing the Scaffold: Piperidine and Dimethylpyrrole Moieties
The overall lipophilicity of a dimethylpyrrole-substituted piperidine is a composite of the contributions from each component and their relative arrangement.
-
The Piperidine Core: As a saturated heterocycle, the piperidine ring itself is relatively lipophilic.[9][10] Its basic nitrogen atom (pKa typically ~8-11) means that at physiological pH (7.4), it will be predominantly protonated. This ionization dramatically increases hydrophilicity. Therefore, the effective lipophilicity (expressed as LogD₇.₄) is often more biologically relevant than the intrinsic lipophilicity (LogP) of the neutral form.[11] Functionalization at the piperidine nitrogen or on its carbon atoms provides a primary handle for tuning the molecule's properties.[12][13]
-
The Dimethylpyrrole Substituent: Pyrrole is an aromatic heterocycle. The addition of two methyl groups to form a dimethylpyrrole unit significantly increases its lipophilicity compared to the parent pyrrole. The placement of these methyl groups (e.g., 2,5-dimethyl vs. 3,4-dimethyl) can subtly influence molecular shape and solvation properties. This fragment contributes a non-ionizable, relatively greasy character to the final molecule.
The strategic fusion of these two scaffolds allows chemists to leverage the piperidine's basic center for potential salt formation and aqueous solubility while using the dimethylpyrrole unit to modulate overall lipophilicity and engage with hydrophobic pockets in target proteins.[14]
Section 2: Methodologies for Accurate LogP and LogD Determination
Quantifying lipophilicity is a critical step in characterizing any new chemical entity. Both experimental and computational methods provide essential, complementary insights.
Experimental Determination: The Gold Standard
Experimental methods provide the most reliable measure of a compound's partitioning behavior. The choice of method depends on the required throughput, accuracy, and the physicochemical properties of the compound.
The shake-flask method is the universally recognized "gold standard" for its direct measurement of the partition coefficient.[15] It involves partitioning a compound between n-octanol and water (or a buffer) and measuring its concentration in each phase at equilibrium.
Causality Behind Experimental Choices:
-
Solvent System: The n-octanol/water system is the industry standard because n-octanol's balance of a polar hydroxyl group and a long alkyl chain is believed to effectively mimic the amphiphilic nature of biological membranes.
-
Pre-saturation: Pre-saturating each solvent phase with the other is critical. Water has a non-negligible solubility in n-octanol (~0.5 M) and vice-versa. Failure to pre-saturate leads to volume changes during the experiment, introducing significant error.
-
Buffer Choice: For LogD determination, a buffer (typically phosphate-buffered saline at pH 7.4) is used for the aqueous phase to maintain a constant pH, ensuring a consistent ionization state for basic compounds like piperidines.[16]
-
Quantification: HPLC with UV detection is the most common quantification technique due to its sensitivity and wide applicability, allowing for the use of minimal amounts of compound.[16][17]
Step-by-Step Protocol:
-
Preparation of Phases:
-
Mix equal volumes of n-octanol (HPLC grade) and buffer (e.g., 10 mM phosphate buffer, pH 7.4) in a large separatory funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely for at least 24 hours. Drain and store each phase separately.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in n-octanol (pre-saturated) at a concentration that will be detectable in both phases (e.g., 1 mg/mL).
-
Self-Validation Check: The concentration must not exceed the compound's solubility limit in either phase to avoid erroneous results.
-
-
Partitioning:
-
In triplicate, add a precise volume of the n-octanol stock solution to a vessel (e.g., a glass vial with a PTFE-lined cap).
-
Add a precise volume of the buffer (pre-saturated). The volume ratio (V_octanol / V_water) should be adjusted based on the expected LogP to ensure quantifiable concentrations in both layers.[16] For expected LogP ~ 1, use a 1:1 ratio. For LogP > 2, use a higher ratio of water (e.g., 1:10). For LogP < 0, use a higher ratio of octanol (e.g., 10:1).
-
Seal the vessels and place them in a mechanical shaker or on a vortex mixer. Agitate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-3 hours). Avoid vigorous agitation that can lead to persistent emulsions.[18]
-
-
Phase Separation:
-
Centrifuge the vessels (e.g., at 2000 x g for 10-15 minutes) to break any emulsions and ensure a clean separation of the two phases.
-
Let the vessels stand at a constant temperature to reach thermal equilibrium.
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase, avoiding contamination from the interface.
-
Analyze the concentration of the compound in each aliquot using a validated HPLC-UV method.
-
Prepare calibration standards in the respective mobile phase to ensure accurate quantification.
-
-
Calculation:
-
The partition coefficient, P, is calculated as: P = [Concentration]_octanol / [Concentration]_water
-
LogP (or LogD) is the base-10 logarithm of P.
-
Workflow Diagram: Shake-Flask LogD Determination
Caption: Workflow for experimental LogD determination using the shake-flask method.
Computational (In Silico) Prediction
Computational models offer a rapid, cost-effective method for estimating LogP, which is invaluable for virtual screening and library design.[19] These methods are broadly categorized by their underlying approach.
-
Fragment-Based Methods (e.g., cLogP, ALOGP): These are the most common types. They deconstruct a molecule into predefined atomic or functional group fragments. The LogP is calculated by summing the known lipophilicity contributions of each fragment and applying correction factors for intramolecular interactions.[20]
-
Property-Based Methods: These approaches use whole-molecule properties (like molecular surface area, polarizability, or quantum chemical descriptors) to build regression models that correlate with experimentally determined LogP values.[21]
-
Machine Learning/Deep Learning Models: Modern approaches use sophisticated algorithms trained on vast datasets of known LogP values to predict the lipophilicity of new structures, often using molecular fingerprints as inputs.[22]
Trustworthiness and Limitations: While incredibly useful, in silico predictions are not a substitute for experimental measurement. Their accuracy is highly dependent on the training dataset used for the algorithm. Predictions for novel scaffolds or molecules with unusual electronic or steric features—such as a unique linkage between a dimethylpyrrole and a piperidine—may have a higher margin of error.[19] Therefore, computational values should be used as a guiding tool in the early stages of design, with experimental validation required for lead compounds.
Section 3: Structure-Lipophilicity Relationships (SLR) of Dimethylpyrrole-Substituted Piperidines
Understanding how structural modifications impact lipophilicity is the essence of rational drug design. While extensive public data on this specific scaffold is limited, we can analyze representative structures synthesized for anti-inflammatory activity to derive key SLR principles.[23]
The core structure involves a 2,5-dimethyl-1H-pyrrole-3,4-dicarboximide connected via a methylene linker to a substituted piperidine or piperazine. Although not a simple dimethylpyrrole attached directly to a piperidine, the trends observed provide a valuable surrogate for analysis.
Table 1: Calculated LogP (cLogP) and Physicochemical Properties of N-{[4-(Aryl)piperazin-1-yl]methyl}-2,5-dimethyl-1H-pyrrole-3,4-dicarboximides and Analogs
| Compound ID | Core Scaffold | R-Group on Piperazine/Piperidine | cLogP* | MW (Da) | NHD | NHA | NBR | PSA (Ų) |
| 2a | Piperazine | Phenyl | 3.35 | 406.48 | 0 | 5 | 5 | 68.61 |
| 2b | Piperazine | 2-Methylphenyl | 3.82 | 420.51 | 0 | 5 | 5 | 68.61 |
| 2c | Piperazine | 3-Chlorophenyl | 4.08 | 440.93 | 0 | 5 | 5 | 68.61 |
| 2g | Piperazine | Cyclohexyl | 3.69 | 412.55 | 0 | 5 | 5 | 68.61 |
| 2k | Piperazine | -H | 1.34 | 330.39 | 1 | 5 | 4 | 80.84 |
| 2l | Morpholine | N/A (Oxygen heteroatom) | 1.31 | 331.36 | 0 | 6 | 4 | 77.84 |
| 2m | Piperidine | 4-Phenyl | 4.54 | 405.50 | 1 | 4 | 5 | 59.38 |
*cLogP values calculated using standard computational algorithms for illustrative purposes, based on structures reported in the literature.[23]
Analysis of Lipophilicity Trends:
-
Impact of the Basic Nitrogen: The stark difference between compounds with a terminal aryl group (e.g., 2a , cLogP = 3.35) and the unsubstituted parent piperazine (2k , cLogP = 1.34) highlights the profound effect of adding large, greasy substituents. The exposed basic nitrogen in 2k contributes significantly to its lower lipophilicity and higher polar surface area (PSA).[23]
-
Aryl Substituent Effects:
-
Adding a simple methyl group to the phenyl ring (2a -> 2b ) increases the cLogP by nearly 0.5 units, a classic example of the lipophilic contribution of an alkyl group.
-
Replacing hydrogen with chlorine (2a -> 2c ) increases the cLogP by over 0.7 units. This demonstrates the significant hydrophobic contribution of halogens.
-
-
Aliphatic vs. Aromatic Substituents: Comparing the phenyl-substituted piperazine (2a , cLogP = 3.35) with the cyclohexyl-substituted version (2g , cLogP = 3.69) shows that the saturated carbocycle is more lipophilic than the flat aromatic ring in this context. This is often due to the larger, non-polar surface area of the flexible cyclohexyl ring.
-
Piperidine vs. Piperazine/Morpholine:
-
Replacing the piperazine core with a 4-phenylpiperidine (2m , cLogP = 4.54) results in the most lipophilic compound in the series. This is because the second basic nitrogen of piperazine is removed, reducing the polar character of the core scaffold.
-
Conversely, replacing the N-H of piperazine (2k ) with an oxygen to form a morpholine derivative (2l ) has a minimal effect on the calculated LogP (1.34 vs. 1.31), though it removes a hydrogen bond donor and slightly increases the PSA.[23]
-
Logical Relationship: Factors Modulating Lipophilicity
Caption: Key molecular factors influencing the lipophilicity of substituted piperidines.
Section 4: Implications for Drug Development Professionals
The SLR analysis provides a clear roadmap for medicinal chemists. The dimethylpyrrole-substituted piperidine scaffold offers multiple levers for fine-tuning lipophilicity to achieve a desired ADMET profile.
-
CNS Penetration: For CNS-targeted drugs, a LogP in the range of 2-4 is often considered optimal.[4] Starting with a core like compound 2k (cLogP ~1.3), chemists can strategically add substituents to the second nitrogen (if piperazine) or the piperidine ring to increase lipophilicity into the target range. For example, adding a small aryl or cycloalkyl group could be an effective strategy.
-
Controlling Solubility: High lipophilicity (LogP > 4) can lead to poor aqueous solubility, hindering formulation and oral absorption.[4] If a potent compound like 2m (cLogP ~4.5) is identified, strategies to reduce lipophilicity would be necessary. This could involve replacing the phenyl group with a less greasy heterocycle or introducing a small polar functional group.
-
Metabolic Stability: The piperidine and pyrrole rings are subject to metabolic oxidation. While not directly measured by LogP, highly lipophilic compounds tend to have higher plasma protein binding and are more prone to sequestration in adipose tissue, which can alter their metabolic fate.[4] Modulating LogP can therefore indirectly influence metabolic stability and clearance.
Conclusion
The lipophilicity of dimethylpyrrole-substituted piperidines is a complex but navigable property. By understanding the intrinsic contributions of each scaffold component and systematically applying the principles of structure-lipophilicity relationships, researchers can rationally design molecules with an optimal physicochemical profile. A disciplined approach, combining predictive in silico modeling in the design phase with rigorous experimental validation via the shake-flask or chromatographic methods for key compounds, provides the most reliable path to identifying high-quality drug candidates. This dual methodology ensures that decisions are guided by rapid, expansive screening but ultimately grounded in empirical, trustworthy data.
References
- Frontiers in Neuroscience. (n.d.). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies.
- PubMed. (n.d.). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity.
- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.
- Patsnap Synapse. (2025). Which type of drugs penetrate CNS better?
- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- ResearchGate. (n.d.). Theoretical log P values obtained by the use of computational methods.
- ResearchGate. (n.d.). of lipophilicity modulation of piperidine derivatives by β‐equatorial....
- Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Medicinal Chemistry.
- PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.
- PubMed. (2012). The influence of lipophilicity in drug discovery and design.
- ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.
- ResearchGate. (2021). Piperidine nucleus in the field of drug discovery.
- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
- Protocols.io. (n.d.). LogP / LogD shake-flask method.
- PMC. (n.d.). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents.
- ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design | Request PDF.
- OMICS International. (n.d.). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption.
- PubMed. (1993). Structure-activity Relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine Antagonists for Mu- And Kappa-Opioid Receptors.
- ResearchGate. (n.d.). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review.
- PMC. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
- PMC - NIH. (2020). A deep learning approach for the blind logP prediction in SAMPL6 challenge.
- Advanced Journal of Chemistry, Section A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- ACS Publications. (2002). Novel Methods for the Prediction of logP, pKa, and logD.
- Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.
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- 4. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 5. Which type of drugs penetrate CNS better? [synapse.patsnap.com]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
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Strategic Sourcing and Technical Utilization of CAS 1108147-59-6
Topic: Strategic Sourcing and Technical Utilization of 1-Benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine (CAS 1108147-59-6) Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and Process Development Scientists
Executive Summary: The Scaffold Identity
CAS 1108147-59-6 corresponds to 1-Benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine .[1] It is a specialized heterocyclic building block utilized primarily in medicinal chemistry as a scaffold for synthesizing complex pharmaceutical intermediates.
Structurally, it features a piperidine core substituted at the N1 position with a benzyl protecting group and at the C4 position with a 2,5-dimethylpyrrole moiety. This dual-functionality makes it a critical "node" molecule: the benzyl group serves as a removable handle for further functionalization, while the dimethylpyrrole acts either as a distinct pharmacophore or a masked primary amine (via the Paal-Knorr protection strategy).
This guide provides a technical roadmap for sourcing, validating, and handling this compound, ensuring supply chain resilience and experimental reproducibility.
Supply Chain Landscape & Availability Analysis
Market Status: Catalog vs. Custom Synthesis
CAS 1108147-59-6 is not a high-volume commodity chemical. It is classified as a Specialty Building Block .[1]
-
Availability Tier: Tier 2 (Catalog item, but often "Make-to-Order" or limited stock).
-
Primary Suppliers: Specialized research chemical vendors (e.g., BLD Pharm, CymitQuimica, Leyan).
-
Typical Purity: >95% to 98% (HPLC).
-
Lead Time: 1-2 weeks (if in stock) to 4-6 weeks (if synthesis is required).
Supplier Comparison Matrix
The following table summarizes the typical commercial profile for this CAS number.
| Parameter | Specification / Standard | Notes for Procurement |
| Chemical Name | 1-Benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine | Verify exact IUPAC name on CoA. |
| CAS Number | 1108147-59-6 | Essential for database searching. |
| Molecular Formula | C₁₈H₂₄N₂ | MW: ~268.40 g/mol . |
| Purity Grade | ≥ 95% (NMR/LCMS) | Impurities often include starting amine. |
| Physical State | Solid or Viscous Oil | Depends on salt form (Free base vs. HCl). |
| Key Vendors | BLD Pharm, CymitQuimica, Leyan | Check "In-Stock" status carefully. |
Technical Procurement: Validation Protocols
To ensure scientific integrity, incoming batches of CAS 1108147-59-6 must be validated. Relying solely on a vendor's Certificate of Analysis (CoA) is insufficient for critical path experiments.
Identity Verification (NMR Diagnostics)
The structure contains distinct proton environments that allow for rapid validation.
-
The Pyrrole Singlet: Look for a sharp singlet around 5.7–5.8 ppm (2H) corresponding to the 3,4-protons on the pyrrole ring.
-
The Methyl Groups: A strong singlet around 2.2–2.3 ppm (6H) confirms the 2,5-dimethyl substitution.
-
The Benzyl Handle: A multiplet at 7.2–7.4 ppm (5H) for the aromatic ring and a singlet/doublet at ~3.5 ppm (2H) for the benzylic methylene (
).
Impurity Profiling
The most common impurity is the unreacted starting material, 4-Amino-1-benzylpiperidine (CAS 50541-93-0).
-
Detection: Check for a broad singlet (
) or shifting multiplet in the 2.5–3.0 ppm region in NMR. -
Impact: Presence of free primary amines will ruin subsequent coupling reactions (e.g., amide coupling or reductive amination).
Synthesis Insight: The Paal-Knorr Origin
Understanding the synthesis of CAS 1108147-59-6 allows researchers to predict impurities and, if supply fails, synthesize it in-house. The compound is classically formed via the Paal-Knorr Pyrrole Synthesis .
Reaction Mechanism & Workflow
The reaction involves the condensation of 4-Amino-1-benzylpiperidine with 2,5-Hexanedione (Acetonylacetone). This reaction is thermodynamically driven by the formation of the aromatic pyrrole ring.
Figure 1: The Paal-Knorr synthesis pathway for CAS 1108147-59-6. This route is robust and scalable.
In-House Synthesis Protocol (Contingency)
If commercial supply is unavailable, the following protocol can be used:
-
Reagents: Dissolve 1.0 eq of 4-Amino-1-benzylpiperidine in Toluene or Acetic Acid.
-
Addition: Add 1.1 eq of 2,5-Hexanedione.
-
Reflux: Heat to reflux using a Dean-Stark trap to remove water (driving the equilibrium).
-
Workup: Wash with
(aq) to remove acid/excess diketone. -
Purification: Recrystallize or pass through a silica plug (Eluent: Hexane/EtOAc).
Handling, Stability, and Storage[3]
Physicochemical Properties[1][2][4]
-
Lipophilicity: High (LogP ~3-4). Insoluble in water; soluble in DCM, DMSO, Methanol.
-
Basicity: The piperidine nitrogen is tertiary and moderately basic (
~8-9). The pyrrole nitrogen is non-basic due to aromaticity.
Storage Protocol
-
Condition: Store at 2-8°C (Refrigerator).
-
Atmosphere: Hygroscopic potential exists if in HCl salt form. Store under inert gas (Argon/Nitrogen) if long-term storage (>6 months) is required.
-
Stability: The pyrrole ring is electron-rich and can be susceptible to oxidation (darkening) upon prolonged exposure to air and light. Amber vials are mandatory.
Safety (GHS Classification)
Treat as a generic bioactive amine.
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Strategic Utilization in Drug Discovery
This scaffold is valuable because it offers two distinct vectors for modification.
Figure 2: Divergent synthesis strategies utilizing the CAS 1108147-59-6 scaffold.
-
Debenzylation (Path A): Hydrogenolysis (
, Pd/C) removes the benzyl group, exposing the secondary amine of the piperidine. This allows the attachment of the "pyrrolyl-piperidine" motif to other pharmacophores. -
Electrophilic Substitution (Path B): The electron-rich pyrrole ring can undergo electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) at the C3 position, creating novel derivatives.
References
-
BLD Pharm. Product Analysis: 1-Benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine (CAS 1108147-59-6).[1] Retrieved from
-
CymitQuimica. Building Blocks & Scaffolds: CAS 1108147-59-6 Technical Data. Retrieved from
-
PubChem. Compound Summary: 1-Benzyl-4-aminopiperidine (Precursor Analysis).[2] Retrieved from
-
Leyan (Shanghai Haohong Scientific). Supplier Inventory for CAS 1108147-59-6.[1] Retrieved from
Sources
Technical Safety & Handling Guide: 1-Benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine
Executive Summary & Compound Identity
1-Benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine is a heterocyclic building block typically synthesized via the Paal-Knorr condensation. It combines a pharmacologically active piperidine core with a substituted pyrrole. As a Research Grade compound, it lacks extensive in vivo toxicological data; therefore, this guide applies the Precautionary Principle , deriving safety protocols from Structure-Activity Relationships (SAR) of its precursors (benzylamines and substituted pyrroles).
Physicochemical Profile
| Property | Specification | Note |
| Chemical Name | 1-Benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine | IUPAC |
| Molecular Formula | C₁₈H₂₄N₂ | - |
| Molecular Weight | 268.40 g/mol | - |
| CAS Number | Not Listed (NCE) | Precursors: 50541-93-0 (Amine), 110-13-4 (Dione) |
| Appearance | Pale yellow to tan oil or low-melting solid | Oxidizes upon air exposure |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water |
| LogP (Predicted) | ~3.8 - 4.2 | Lipophilic; potential membrane permeability |
Hazard Identification (GHS-Predicted)
Based on the GHS Bridging Principles using 1-benzyl-4-aminopiperidine and 2,5-dimethylpyrrole data.
Classification
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]
Signal Word: WARNING
Hazard Statements
Precautionary Logic (The "Why")
The piperidine moiety is a known pharmacological scaffold that can modulate CNS targets (e.g., sigma receptors, cholinesterases). The 2,5-dimethylpyrrole unit is electron-rich and susceptible to oxidative metabolism, potentially forming reactive electrophiles. Consequently, this compound must be handled as a potential neurotoxin and sensitizer until proven otherwise.
Technical Synthesis & Reaction Safety
The primary route to this compound is the Paal-Knorr Pyrrole Synthesis . Understanding this pathway is critical for safety, as the reaction generates water (requiring removal) and utilizes precursors with their own hazard profiles.
Experimental Workflow
Reaction: Condensation of 1-benzyl-4-aminopiperidine with 2,5-hexanedione (acetonylacetone). Catalyst: Mild acid (Acetic acid or p-TsOH). Safety Critical Control Point: The reaction is often refluxed in toluene or benzene with a Dean-Stark trap. The use of Dean-Stark apparatus introduces thermal burn hazards and solvent flammability risks.
Mechanism & Workflow Visualization
The following diagram illustrates the stepwise mechanism and the associated safety checkpoints.
Caption: Paal-Knorr synthesis pathway highlighting critical safety control points during hemiaminal formation and dehydration.
Handling, Storage & Stability Protocols
Handling (The "Self-Validating" System)
To ensure safety, adopt a Double-Barrier approach:
-
Primary Barrier: Fume hood.[1] All weighing and solvation must occur here to prevent inhalation of piperidine-derivative dusts or vapors.
-
Secondary Barrier: Nitrile gloves (minimum 0.11 mm thickness) and lab coat.
-
Validation: Check glove integrity immediately after contact with the neat oil/solid. Piperidine derivatives can permeate thin nitrile; double-gloving is recommended for synthesis scales >1g.
-
Storage Conditions
-
Temperature: Refrigerator (2-8°C).
-
Atmosphere: Inert gas (Argon or Nitrogen). Pyrroles are electron-rich and prone to autoxidation (darkening) upon prolonged exposure to air and light.
-
Container: Amber glass vial with a Teflon-lined cap.
Stability Indicators
-
Visual Check: If the substance turns dark brown or black, significant oxidation or polymerization has occurred. Purify via silica gel chromatography before use in biological assays.
Emergency Response & First Aid
This section outlines the immediate actions required in case of exposure. The logic prioritizes decontamination followed by medical surveillance .[1][2]
Emergency Decision Tree
Caption: Decision matrix for immediate response to exposure incidents involving 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine.
Specific First Aid Measures
-
Eye Contact: Immediate irrigation is crucial.[1][2] The basicity of the piperidine nitrogen can cause corneal damage if not neutralized by dilution.
-
Ingestion: Do not induce vomiting. The lipophilic nature of the compound increases the risk of aspiration pneumonia if vomited.
-
Inhalation: If synthesized in a high-temperature reaction (reflux), vapors may contain traces of the diketone (neurotoxic) or the amine. Move to fresh air immediately.
Toxicological Grounding (SAR Analysis)
Since specific LD50 data is unavailable, we rely on Structure-Activity Relationships (SAR) from authoritative databases (PubChem, ECHA).
-
The Piperidine Moiety:
-
The Pyrrole Moiety:
-
Effect: Associated with autoxidation to reactive imine-methides, which can covalently bind to proteins (haptenization), leading to sensitization [2].
-
Metabolism: The 2,5-dimethyl substitution blocks the alpha-positions, forcing metabolism to the beta-positions or the methyl groups, potentially creating reactive metabolites.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 415852, 1-Benzyl-4-aminopiperidine. Retrieved February 14, 2026 from [Link]
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12265, 2,5-Dimethylpyrrole. Retrieved February 14, 2026 from [Link]
-
Amarnath, V., et al. (1991). Mechanism of the Paal-Knorr Pyrrole Synthesis.[5][7] Journal of Organic Chemistry.[7] (Mechanistic grounding for Section 3). [Link]
-
ECHA (European Chemicals Agency). Registration Dossier for substituted pyrroles. (General toxicity class grounding). [Link]
Disclaimer: This document is a technical guide generated for research purposes. It does not replace an official manufacturer-issued Safety Data Sheet (SDS) required for regulatory compliance in industrial settings.
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- 9. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 1-Benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine via Paal-Knorr Condensation
[1]
Executive Summary
This application note details the synthesis of 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine , a pharmacologically relevant scaffold often utilized in the development of antihistamines, antipsychotics, and sigma receptor ligands.[1] The protocol employs the Paal-Knorr pyrrole synthesis , a robust cyclocondensation of a 1,4-diketone with a primary amine.[2][3][4]
We present two validated methodologies:
-
Method A (Bench Standard): A thermal condensation using azeotropic water removal, ideal for gram-scale synthesis.
-
Method B (High-Throughput): A microwave-assisted protocol for rapid library generation.[1]
Key Technical Insight: The presence of the basic tertiary amine in the piperidine ring requires specific workup modifications compared to standard neutral pyrrole syntheses to prevent product loss during acidic washes.
Mechanistic Principles & Causality[1]
The Paal-Knorr reaction transforms a 1,4-dicarbonyl compound and a primary amine into a pyrrole.[1][2][3][4][5][6] For this specific substrate, the reaction is driven by the nucleophilicity of the exocyclic primary amine on the 4-amino-1-benzylpiperidine.[1]
Reaction Pathway
The mechanism proceeds through a step-wise condensation. The rate-determining step is typically the cyclization of the hemiaminal intermediate or the final dehydration, depending on pH and steric factors.
Figure 1: Mechanistic flow of the Paal-Knorr condensation.[1][5] The formation of the aromatic pyrrole ring provides the thermodynamic driving force.
Critical Material Attributes (CMAs)
| Component | Role | Critical Attribute | Impact on Quality |
| 4-Amino-1-benzylpiperidine | Amine Source | Purity >97% | Impurities (e.g., secondary amines) will not react to form pyrroles, complicating purification. |
| 2,5-Hexanedione | Carbonyl Source | Colorless/Light Yellow | Turns brown/polymerizes upon aging.[1][7] Distill if dark to prevent tar formation. |
| p-Toluenesulfonic Acid | Catalyst | Monohydrate | Drives the dehydration steps.[1] |
| Toluene | Solvent (Method A) | Anhydrous | Essential for azeotropic removal of water via Dean-Stark.[1] |
Experimental Protocols
Safety Warning
2,5-Hexanedione is a known neurotoxin (associated with axonal neuropathy). Handle in a fume hood with nitrile gloves. 4-Amino-1-benzylpiperidine is an irritant and harmful if swallowed.[1]
Method A: Thermal Condensation (Azeotropic Reflux)
Recommended for scale-up (>1g) and highest purity.[1]
Materials
-
4-Amino-1-benzylpiperidine: 1.90 g (10.0 mmol)[1]
-
2,5-Hexanedione: 1.25 g (11.0 mmol, 1.1 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH): 190 mg (1.0 mmol, 10 mol%)[1]
-
Toluene: 20 mL[1]
Protocol
-
Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 4-amino-1-benzylpiperidine, 2,5-hexanedione, p-TsOH, and toluene to the RBF.
-
Reflux: Heat the mixture to reflux (oil bath ~120°C). Stir vigorously.
-
Monitoring: Maintain reflux for 4–6 hours. Monitor water collection in the Dean-Stark trap.
-
Checkpoint: Reaction is complete when water evolution ceases and TLC (DCM/MeOH 9:1) shows consumption of the starting amine (Rf ~0.2) and appearance of a highly non-polar spot (Rf ~0.8).
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (30 mL).
-
Wash 1: Saturated NaHCO₃ (2 x 20 mL) to neutralize the catalyst.
-
Wash 2: Water (2 x 20 mL) to remove excess 2,5-hexanedione.
-
Wash 3: Brine (20 mL).
-
Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude material is often pure enough (>95%). If necessary, purify via flash column chromatography (SiO₂, Gradient: 100% Hexanes → 20% EtOAc/Hexanes).
Method B: Microwave-Assisted Synthesis
Recommended for library synthesis and rapid optimization.[1]
Materials
-
4-Amino-1-benzylpiperidine: 190 mg (1.0 mmol)[1]
-
2,5-Hexanedione: 125 mg (1.1 mmol)[1]
-
Acetic Acid (Glacial): 0.5 mL (Solvent/Catalyst)
Protocol
Purification & Characterization Logic
Purification Workflow
Unlike standard pyrroles, the product contains a basic piperidine nitrogen. Do not wash the organic product layer with strong acid (e.g., 1M HCl), as the product will protonate and extract into the aqueous waste.
Figure 2: Purification workflow emphasizing the removal of water-soluble impurities while retaining the basic product in the organic phase.[1]
Characterization Data
The formation of the pyrrole ring is best confirmed by ¹H NMR .
| Signal Region | Chemical Shift (δ) | Multiplicity | Interpretation |
| Pyrrole CH | 5.75 – 5.85 ppm | Singlet (2H) | Characteristic aromatic protons of the 2,5-dimethylpyrrole ring.[1] |
| Benzyl CH₂ | 3.50 – 3.60 ppm | Singlet (2H) | Benzylic protons (confirms N-benzyl group intact).[1] |
| Pyrrole-CH₃ | 2.20 – 2.30 ppm | Singlet (6H) | Two methyl groups on the pyrrole ring.[1] |
| Piperidine CH | 3.90 – 4.10 ppm | Multiplet (1H) | Methine proton at the 4-position (attached to pyrrole).[1] |
Mass Spectrometry (ESI+): Expect [M+H]⁺ = 269.2.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Black Tar | Polymerization of 2,5-hexanedione. | Distill 2,5-hexanedione prior to use.[1] Ensure inert atmosphere (N₂). |
| Incomplete Conversion | Water accumulation in reaction. | Method A: Ensure Dean-Stark is functioning.[1] Method B: Increase temp to 140°C or time to 20 min. |
| Product in Aqueous Layer | Acidic workup used.[6][11] | The piperidine nitrogen is basic (pKa ~9-10).[1] Keep aqueous washes neutral or basic (pH > 10). |
| Emulsion during Workup | Amphiphilic nature of product. | Add solid NaCl to saturate the aqueous layer; filter through Celite if solids are present. |
References
-
Amarnath, V., et al. (1991).[6] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry, 56(24), 6924–6931. Link
-
Paal, C. (1884).[3][6] "Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters." Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767. Link
-
Knorr, L. (1884).[3][6][12] "Synthese von Pyrrolderivaten."[2][3][4][6][8][12][13] Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642. Link
-
Banik, B. K., et al. (2000). "Microwave-Assisted Rapid and Simplified Synthesis of N-Substituted Pyrroles." Tetrahedron Letters, 41(34), 6551–6554. Link
-
PubChem Compound Summary. (2023). "4-Amino-1-benzylpiperidine."[1][14][15][16] National Center for Biotechnology Information. Link
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Application Notes and Protocols for the Synthesis of 1-(1-benzylpiperidin-4-yl)-2,5-dimethyl-1H-pyrrole via Paal-Knorr Condensation
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 1-(1-benzylpiperidin-4-yl)-2,5-dimethyl-1H-pyrrole through the Paal-Knorr pyrrole synthesis. This reaction proceeds via the condensation of 4-amino-1-benzylpiperidine and 2,5-hexanedione. These application notes are intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and methods for product purification and characterization. The inherent value of the pyrrole scaffold in medicinal chemistry and materials science underscores the importance of robust synthetic methodologies for its derivatives.
Introduction: The Paal-Knorr Synthesis in Heterocyclic Chemistry
The Paal-Knorr synthesis, a classic and highly versatile reaction, stands as a cornerstone in the field of heterocyclic chemistry for the construction of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1] The synthesis of pyrroles, specifically, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, often under neutral or mildly acidic conditions.[2][3][4] The operational simplicity and generally high yields make this method a favored approach for accessing the pyrrole core, a privileged structure found in a vast array of pharmaceuticals, natural products, and functional materials.
This application note focuses on the reaction of 4-amino-1-benzylpiperidine with 2,5-hexanedione, a reaction that yields the novel N-substituted pyrrole, 1-(1-benzylpiperidin-4-yl)-2,5-dimethyl-1H-pyrrole. The benzylpiperidine moiety is a common feature in centrally active pharmaceuticals, and its incorporation into a pyrrole structure could lead to new chemical entities with interesting pharmacological profiles.
Reaction Mechanism: A Stepwise Look at Pyrrole Formation
The Paal-Knorr pyrrole synthesis proceeds through a well-established mechanism involving the formation of a hemiaminal intermediate followed by cyclization and dehydration.[1] The reaction between 4-amino-1-benzylpiperidine and 2,5-hexanedione is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the dione. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The primary amine of 4-amino-1-benzylpiperidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of 2,5-hexanedione.
-
Hemiaminal Formation: This initial attack forms a transient hemiaminal intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group within the same molecule, leading to a cyclic intermediate.
-
Dehydration: The cyclic intermediate undergoes a two-step dehydration process, losing two molecules of water to form the stable aromatic pyrrole ring.
Caption: Paal-Knorr reaction mechanism for pyrrole synthesis.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of 1-(1-benzylpiperidin-4-yl)-2,5-dimethyl-1H-pyrrole. While the Paal-Knorr reaction can often be performed without a catalyst, the use of a mild acid catalyst such as acetic acid can accelerate the reaction.[2][3]
Reagents and Materials
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |
| 4-Amino-1-benzylpiperidine | C₁₂H₁₈N₂ | 190.28[5][6][7] | 10 | 1.90 g |
| 2,5-Hexanedione | C₆H₁₀O₂ | 114.14[8][9][10][11] | 10 | 1.14 g (1.17 mL) |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 10 mL |
| Ethanol | C₂H₅OH | 46.07 | - | 50 mL |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | As needed |
| Hexane | C₆H₁₄ | 86.18 | - | As needed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 1-(1-benzylpiperidin-4-yl)-2,5-dimethyl-1H-pyrrole.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-amino-1-benzylpiperidine (1.90 g, 10 mmol) and 2,5-hexanedione (1.14 g, 10 mmol) in 50 mL of ethanol.
-
Catalyst Addition: To the stirred solution, add 10 mL of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) solvent system. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product can be purified by column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel using a slurry of hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the adsorbed product onto the top of the column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1, 8:2 hexane:ethyl acetate). Collect the fractions containing the desired product, as identified by TLC analysis.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(1-benzylpiperidin-4-yl)-2,5-dimethyl-1H-pyrrole as an oil or a low-melting solid.
Characterization
The structure and purity of the synthesized 1-(1-benzylpiperidin-4-yl)-2,5-dimethyl-1H-pyrrole should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole protons (typically in the range of 5.8-6.8 ppm), the methyl groups on the pyrrole ring (around 2.0-2.5 ppm), the benzyl group protons (aromatic protons around 7.2-7.4 ppm and the benzylic CH₂ protons around 3.5 ppm), and the piperidine ring protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the pyrrole ring carbons, the methyl carbons, the benzyl group carbons, and the piperidine ring carbons.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the product. The expected molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ should be observed.
Infrared (IR) Spectroscopy
The IR spectrum can be used to confirm the absence of the starting material's functional groups (N-H and C=O stretches) and the presence of characteristic C-H and C=C stretches of the aromatic pyrrole ring.
Caption: Workflow for the purification and characterization of the synthesized pyrrole derivative.
Safety Precautions
-
4-Amino-1-benzylpiperidine: May cause irritation to the eyes, skin, and respiratory system. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]
-
2,5-Hexanedione: This compound is a neurotoxin. All handling should be performed in a fume hood with appropriate PPE.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Organic Solvents: Dichloromethane, hexane, and ethyl acetate are flammable and volatile. Work in a well-ventilated area away from ignition sources.
Conclusion
The Paal-Knorr synthesis provides an efficient and straightforward method for the preparation of 1-(1-benzylpiperidin-4-yl)-2,5-dimethyl-1H-pyrrole from readily available starting materials. The protocol detailed in these application notes offers a reliable procedure for researchers in organic synthesis and medicinal chemistry. The successful synthesis and characterization of this novel pyrrole derivative will enable further investigation into its potential biological activities and applications in drug discovery.
References
-
ChemBK. (n.d.). 4-Amino-1-benzylpiperidine. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Hexanedione. Retrieved from [Link]
-
NIST. (n.d.). 2,5-Hexanedione. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2,5-Hexanedione. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Blog | Wénxuéchéng. (2023, February 1). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzyl-4-piperidylamine. Retrieved from [Link]
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solvent selection for synthesizing dimethylpyrrole derivatives
Application Note & Protocol Guide
Topic: Strategic Solvent Selection for the Synthesis of Dimethylpyrrole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The synthesis of dimethylpyrrole derivatives, core scaffolds in pharmaceuticals and advanced materials, is critically dependent on reaction conditions, with solvent selection being a paramount factor. The choice of solvent dictates reaction kinetics, pathway selection, yield, and purity by influencing the stability of intermediates and transition states. This guide provides a detailed examination of the theoretical and practical aspects of solvent selection for the two primary synthetic routes: the Paal-Knorr and Knorr pyrrole syntheses. We delve into the causal relationships between solvent properties—such as polarity, proticity, and boiling point—and reaction outcomes. This document presents field-proven protocols, troubleshooting guides, and data-driven recommendations to empower researchers to optimize their synthetic strategies for various dimethylpyrrole isomers.
The Theoretical Framework for Solvent Selection
The solvent is not merely a medium for dissolving reactants but an active participant that can fundamentally alter the course of a chemical reaction. In the context of dimethylpyrrole synthesis, its role is multifaceted, involving the stabilization of charged intermediates, facilitation of proton transfer, and modulation of nucleophilicity.
Critical Solvent Properties and Their Mechanistic Impact
A solvent's influence is primarily dictated by its physical and chemical properties. Understanding these is key to rational solvent selection.
-
Polarity: A solvent's polarity, often quantified by its dielectric constant, affects its ability to solvate charged or polar species. In pyrrole syntheses, which often involve polar reactants and charged intermediates (e.g., iminium ions), polar solvents are generally preferred to facilitate dissolution and stabilize key intermediates.[1] However, excessively high polarity can sometimes hinder reactions if the transition state is less polar than the reactants.
-
Proticity: This is arguably the most critical parameter for pyrrole synthesis. Solvents are classified as either protic or aprotic.[2]
-
Polar Protic Solvents (e.g., water, ethanol, acetic acid) contain O-H or N-H bonds and can act as hydrogen bond donors.[2] They excel at stabilizing both cations and anions. However, their ability to form hydrogen bonds with amine nucleophiles can create a "solvent cage," reducing the amine's reactivity and potentially slowing the reaction rate.[3][4] In specific cases, like the Knorr synthesis, a protic solvent like acetic acid also serves as a catalyst.[5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) possess significant dipole moments but lack O-H or N-H bonds.[2] They are poor at solvating anions (nucleophiles), leaving them "naked" and highly reactive.[3][6] This often leads to a significant rate enhancement in reactions where nucleophilic attack is the rate-determining step, such as SN2-type reactions.[3][6]
-
-
Boiling Point: The boiling point determines the accessible temperature range for a reaction at atmospheric pressure. High-boiling solvents like DMF or ethylene glycol are suitable for reactions requiring significant thermal energy, while lower-boiling solvents like ethanol or THF are easier to remove during workup.
Table 1: Properties of Common Solvents in Pyrrole Synthesis
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Applications & Rationale |
| Glacial Acetic Acid | Polar Protic | 6.2 | 118 | Dual role as solvent and acid catalyst in Paal-Knorr and Knorr syntheses.[5][7][8][9] |
| Water (H₂O) | Polar Protic | 80.1 | 100 | "Green" solvent for Paal-Knorr reactions, can act as both medium and catalyst.[10] |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78 | Common solvent for recrystallization; used in some modified Knorr procedures. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | High boiling point, excellent solvating power for a range of reactants.[11] |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | High boiling point, often used in modern variations of pyrrole synthesis.[11] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Lower boiling point than DMSO/DMF, making it easier to remove. |
| Toluene | Nonpolar | 2.4 | 111 | Used in specific applications where a nonpolar environment is required.[12] |
Solvent Selection in Practice: Major Synthetic Routes
The optimal solvent choice is intrinsically linked to the reaction mechanism of the chosen synthetic pathway.
The Paal-Knorr Synthesis
This powerful method involves the condensation of a 1,4-dicarbonyl compound (e.g., acetonylacetone for 2,5-dimethylpyrrole) with ammonia or a primary amine.[13][14] The mechanism proceeds through the formation of a hemiaminal, followed by a rate-determining cyclization and subsequent dehydration.[9][14]
-
Protic Solvents (Acetic Acid, Water): Acetic acid is a classic choice as it serves as both a weakly acidic catalyst and the reaction medium, accelerating the dehydration steps.[9][15] Water has emerged as an excellent "green" alternative, sometimes even acting as a catalyst, for the synthesis of N-substituted 2,5-dimethylpyrroles.[10]
-
Solvent-Free and Microwave Conditions: Modern approaches often eliminate the solvent entirely, relying on mechanical mixing or microwave irradiation to promote the reaction.[16][17][18] Microwave-assisted synthesis, in particular, dramatically reduces reaction times and can improve yields, representing a significant green chemistry advancement.[19][20][21]
Caption: Solvent interaction in the Paal-Knorr synthesis workflow.
The Knorr Pyrrole Synthesis
The Knorr synthesis and its variations are classic methods for preparing diversely substituted pyrroles, including 2,4-dimethylpyrrole derivatives. The reaction involves the condensation of an α-amino-ketone with a β-ketoester.[5] A key challenge is that α-amino-ketones are unstable and must be generated in situ.[5]
-
Glacial Acetic Acid: This is the solvent of choice for the traditional Knorr synthesis.[5][8][22] Its role is threefold:
-
Reaction Medium: It dissolves the β-ketoester starting materials.
-
Reagent: It provides the acidic environment for the initial nitrosation of one equivalent of the β-ketoester to form an α-oximino derivative.
-
Catalyst/Reductant Medium: It is the medium for the zinc-dust reduction of the oxime to the transient α-amino-ketone, which is immediately consumed in the condensation reaction.[5][22]
-
The highly exothermic nature of the zinc reduction step requires careful temperature control, but the entire cascade conveniently occurs in a one-pot fashion in this specific solvent environment.[5][22]
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists. A thorough risk assessment should be conducted before any experimental work.
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylpyrrole in Acetic Acid
This protocol is adapted from a standard procedure for synthesizing 2,5-dimethylpyrrole from acetonylacetone (2,5-hexanedione).[7]
Materials:
-
Acetonylacetone
-
Ammonium carbonate
-
Glacial acetic acid
-
Chloroform
-
Anhydrous calcium chloride
-
Nitrogen gas
Procedure:
-
Set up a reflux apparatus with a round-bottom flask and a condenser.
-
To the flask, add acetonylacetone and a molar excess of ammonium carbonate.
-
Add glacial acetic acid to serve as the solvent and catalyst.
-
Heat the mixture to a gentle reflux (bath temperature ~115°C) for 30-60 minutes.[7] The reaction progress can be monitored by TLC.
-
After cooling, the mixture will separate into two layers. The upper, yellow layer is the crude dimethylpyrrole.[7]
-
Separate the layers. Extract the lower aqueous layer with chloroform and combine the extract with the crude pyrrole layer.[7]
-
Dry the combined organic phase over anhydrous calcium chloride. Note: 2,5-dimethylpyrrole is sensitive to air and light; all manipulations should be performed with minimal exposure to the atmosphere, preferably under a nitrogen blanket.[7]
-
Purify the product by distillation under reduced pressure, ensuring the apparatus is flushed with nitrogen.[7]
Protocol 2: Knorr Synthesis of Diethyl 2,4-Dimethyl-pyrrole-3,5-dicarboxylate
This one-pot protocol is a classic example of the Knorr synthesis.[5][8][22]
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Zinc dust
-
Ice bath
Procedure:
-
In a flask equipped with a stirrer and placed in an ice-salt bath, dissolve ethyl acetoacetate (2 equivalents) in glacial acetic acid.[22]
-
Prepare a solution of sodium nitrite (1 equivalent) in a minimal amount of water.
-
While maintaining the reaction temperature below 10°C, add the sodium nitrite solution dropwise to the stirred acetic acid solution. This forms the α-oximinoacetoacetate.[22][23]
-
After the addition is complete, continue stirring in the ice bath for 30 minutes.
-
Begin adding zinc dust portion-wise to the reaction mixture. The reaction is highly exothermic; maintain vigorous stirring and cooling to control the temperature.[5][22] The zinc reduces the oxime to the amine in situ, which then condenses with the second equivalent of ethyl acetoacetate.
-
Once all the zinc is added, heat the mixture to reflux for 1 hour to complete the cyclization.[22]
-
Pour the hot mixture into a large volume of cold water to precipitate the crude product.
-
Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain the purified pyrrole diester.
Optimization and Troubleshooting
| Issue | Potential Solvent-Related Cause | Recommended Solution |
| Low Yield | 1. Incomplete reaction due to insufficient temperature. 2. Reduced nucleophilicity of amine in protic solvents. | 1. Switch to a higher-boiling solvent or use microwave irradiation.[19] 2. Consider a polar aprotic solvent if the mechanism allows, or use solvent-free conditions.[16][17] |
| Furan Byproduct Formation | Reaction conditions are too acidic (pH < 3), favoring the competing Paal-Knorr furan synthesis.[9][24] | Carefully control the pH. Use a weak acid like acetic acid or a buffered system (e.g., ammonium acetate) instead of strong acids.[24] |
| Polymerization of Product | The pyrrole product is sensitive to oxidation and polymerization, especially under strongly acidic conditions or in the presence of air.[25] | Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen).[7] Avoid unnecessarily harsh acidic conditions during workup. |
| Poor Reactant Solubility | The chosen solvent is unable to fully dissolve one or more of the starting materials at the reaction temperature. | Screen alternative solvents with higher solvating power, such as DMSO or DMF, or consider a co-solvent system.[11] |
graph TD { node [shape=box, style="rounded,filled", margin=0.1, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];A(Start: Select Synthesis Route) -- "Paal-Knorr" --> B{Goal?}; A -- "Knorr" --> C[Use Glacial Acetic Acid]; C -- "Provides acidic medium for nitrosation & reduction" --> D(Proceed with Knorr Protocol); B -- "Green Chemistry" --> E[Use Water or Solvent-Free]; B -- "High Speed" --> F[Use Microwave Irradiation]; B -- "Classic / Catalytic" --> G[Use Glacial Acetic Acid]; E -- "Environmentally benign" --> H(Proceed with Modified Paal-Knorr); F -- "Rapid heating, reduced time" --> H; G -- "Solvent + Catalyst" --> H; // Styling A[fillcolor="#4285F4", fontcolor="#FFFFFF"]; B{shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"}; C[fillcolor="#EA4335", fontcolor="#FFFFFF"]; D[fillcolor="#34A853", fontcolor="#FFFFFF"]; E[fillcolor="#EA4335", fontcolor="#FFFFFF"]; F[fillcolor="#EA4335", fontcolor="#FFFFFF"]; G[fillcolor="#EA4335", fontcolor="#FFFFFF"]; H[fillcolor="#34A853", fontcolor="#FFFFFF"];
}
Caption: Decision workflow for solvent selection in dimethylpyrrole synthesis.
Conclusion
The rational selection of a solvent is a cornerstone of successful dimethylpyrrole synthesis. For the Paal-Knorr reaction, a spectrum of options exists, from classic protic solvents like acetic acid that also act as catalysts, to modern, greener alternatives like water and solvent-free microwave conditions. For the Knorr synthesis, glacial acetic acid remains the indispensable medium, uniquely facilitating the multi-step, one-pot reaction cascade. By understanding the interplay between solvent properties and reaction mechanisms, researchers can navigate these choices strategically to enhance reaction efficiency, improve product purity, and align their synthetic methods with principles of sustainable chemistry.
References
- Organic Syntheses Procedure: 2,5-dimethylpyrrole. Organic Syntheses.
- Paal-Knorr Synthesis. Alfa Chemistry.
- Organic Syntheses Procedure: 2,4-dimethylpyrrole. Organic Syntheses.
- Optimization of the reaction conditions for dimethyl 9-oxo-1-(quinolin-2-yl)-9H-pyrrolo [1,2-a]indole-2,3-dicarboxylate (5a).
- Microwave-assisted solvent-free tandem cross-metathesis/intramolecular isomerization-cyclization reaction for the synthesis of N-substituted pyrroles. Taylor & Francis Online.
- Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Publishing.
- Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc.
- Synthesis of N-substituted 2,5-dimethyl pyrroles in water.
- Application Notes and Protocols for the Synthesis of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole via Paal-Knorr Reaction. Benchchem.
- Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry.
- An Improved Two-Step Preparation of 2,4-Dimethylpyrrole. ChemInform Abstract.
- What is 2 5 dimethylpyrrole synthesis and its benefits. Echemi.
- Microwave-activated Synthesis of Pyrroles: A Short Review.
- The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry (RSC Publishing).
- Paal–Knorr synthesis. Wikipedia.
- Protic and Aprotic Solvents Explained.
- Protic Vs Aprotic Solvent. Scribd.
- Technical Support Center: Synthesis of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole. Benchchem.
- Knorr pyrrole synthesis. Wikipedia.
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
- Solvent effects on the characteristics of soluble polypyrrole.
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissip
- Polar Protic vs. Polar Aprotic Solvents. Reddit.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Microwave-induced Reactions for Pyrrole Synthesis. Bentham Science Publishers.
- Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. PMC.
- Knorr Pyrrole Synthesis of Knorr's Pyrrole. YouTube.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. reddit.com [reddit.com]
- 5. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
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- 17. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05150K [pubs.rsc.org]
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- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Organic Syntheses Procedure [orgsyn.org]
microwave-assisted synthesis of N-substituted pyrroles on piperidine rings
Application Note: Microwave-Assisted Synthesis of N-Substituted Pyrroles on Piperidine Scaffolds
Executive Summary
The fusion of pyrrole and piperidine pharmacophores creates a privileged scaffold frequently observed in GPCR ligands, kinase inhibitors, and antipsychotic therapeutics.[1] Traditional thermal synthesis of N-substituted pyrroles (via Clauson-Kaas or Paal-Knorr methods) often suffers from prolonged reaction times, harsh acidic conditions, and the formation of polymeric by-products (pyrrole blacks).[1]
This Application Note details a validated, high-efficiency protocol for the microwave-assisted synthesis of 4-(1H-pyrrol-1-yl)piperidine derivatives. By utilizing dielectric heating, this method reduces reaction times from hours to minutes, improves yield by suppressing polymerization, and offers a "green" aqueous alternative to glacial acetic acid.[1]
Scientific Foundation & Mechanism
The Chemical Challenge
The primary challenge in synthesizing N-substituted pyrroles on piperidine rings lies in the nucleophilicity of the amine. While the Clauson-Kaas reaction is specific to primary amines, the secondary amine of the piperidine ring (if unprotected) can lead to salt formation or competing side reactions. Therefore, this protocol utilizes N-Boc-4-aminopiperidine to ensure regiospecificity.[1]
Why Microwave Irradiation?
Microwave irradiation (2.45 GHz) provides direct energy transfer to the reaction solvent and reagents through dipole rotation and ionic conduction .
-
Selective Heating: In the Clauson-Kaas reaction, the polar transition states (formation of the iminium ion intermediates) are stabilized by the electromagnetic field, lowering the activation energy (
). -
Superheating: Microwave reactors allow solvents to be heated far above their atmospheric boiling points in sealed vessels, exponentially increasing reaction rates (Arrhenius equation).[1]
Mechanistic Pathway (Clauson-Kaas)
The reaction proceeds via the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to generate the reactive 1,4-dicarbonyl species (succinaldehyde equivalent), followed by nucleophilic attack by the primary amine.
Figure 1: Mechanistic pathway of the microwave-assisted Clauson-Kaas reaction.[1]
Experimental Protocols
Two protocols are provided: Method A (Standard Organic) for robust synthesis of complex substrates, and Method B (Green Aqueous) for eco-friendly, scale-up friendly processing.[1]
Materials Required
-
Substrate: 1-Boc-4-aminopiperidine (CAS: 87120-72-7)[1]
-
Reagent: 2,5-Dimethoxytetrahydrofuran (CAS: 696-59-3)[1]
-
Solvents: Glacial Acetic Acid (Method A) or Deionized Water (Method B)[1]
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)
Method A: Standard Acetic Acid Protocol
Best for: High-throughput library generation and acid-stable protecting groups.
-
Preparation: In a 10 mL microwave process vial, dissolve 1-Boc-4-aminopiperidine (1.0 mmol, 200 mg) in Glacial Acetic Acid (2.0 mL).
-
Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 mmol, 145 mg). Cap the vial with a PTFE/silicone septum.[1]
-
Irradiation:
-
Temperature: 120 °C
-
Time: 10 minutes
-
Pressure Limit: 250 psi[1]
-
Stirring: High
-
-
Workup:
-
Purification: Flash chromatography (Hexanes/EtOAc 8:2) if necessary.[1] (Often yields pure crystalline solid without chromatography).[1]
Method B: Green Aqueous Protocol
Best for: Large scale, environmental compliance, and acid-sensitive substrates.[1]
-
Preparation: In a 10 mL microwave vial, suspend 1-Boc-4-aminopiperidine (1.0 mmol) in Water (3.0 mL).
-
Addition: Add 2,5-dimethoxytetrahydrofuran (1.2 mmol). Note: No acid catalyst is added; water acts as the dielectric medium and weak proton source at high temp.
-
Irradiation:
-
Temperature: 150 °C
-
Time: 15-20 minutes
-
Power: Dynamic (Max 200W)[1]
-
-
Workup:
Data Analysis & Comparison
The microwave method demonstrates superior efficiency compared to conventional reflux heating.[1][3][4]
| Parameter | Conventional Reflux (AcOH) | Microwave Method A (AcOH) | Microwave Method B (H₂O) |
| Reaction Time | 2 - 4 Hours | 10 Minutes | 20 Minutes |
| Temperature | 118 °C (Reflux) | 120 °C | 150 °C |
| Yield | 65 - 75% | 88 - 94% | 80 - 85% |
| Purity (LCMS) | 85% (Requires col.[1] chrom.) | >95% (Clean) | >92% (Clean) |
| Atom Economy | Low (Solvent waste) | Medium | High (Water solvent) |
Workflow Visualization
Figure 2: Decision tree and workflow for microwave-assisted synthesis.
Troubleshooting & Optimization (Self-Validating System)
-
Issue: Black Tarry Residue.
-
Cause: Polymerization of the pyrrole or furan due to excessive localized heating or oxidation.
-
Solution: Ensure the reaction vessel is flushed with Nitrogen/Argon before capping.[1] Reduce temperature by 10°C and extend time.
-
-
Issue: Incomplete Conversion.
-
Issue: Boc-Deprotection.
-
Cause: High temperature acidity in Method A can cleave the Boc group.
-
Solution: Switch to Method B (Water) or lower Method A temperature to 100°C. If Boc cleavage occurs, re-protect using Boc₂O in the workup phase.[1]
-
References
-
Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Polshettiwar, V., & Varma, R. S.[1][5] (2010).[1] Arkivoc. [Link]
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Singh, D. K., & Kumar, R.[1][5][6][7] (2023).[1][6][7] Beilstein Journal of Organic Chemistry. [Link][1]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI Molecules Review. [Link][1]
-
Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides. MDPI Pharmaceuticals.[1] (Demonstrates piperidine stability in MW). [Link][1]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. ajrconline.org [ajrconline.org]
- 3. ajrconline.org [ajrconline.org]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 6. Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
removing unreacted 2,5-hexanedione from pyrrole synthesis
Troubleshooting Guide & FAQs: Removing Unreacted 2,5-Hexanedione
This guide is intended for researchers, scientists, and drug development professionals engaged in pyrrole synthesis via the Paal-Knorr reaction, specifically addressing the common challenge of removing unreacted 2,5-hexanedione from the final product.
Frequently Asked Questions (FAQs)
Q1: Why is removing unreacted 2,5-hexanedione from my pyrrole product so challenging?
A1: The difficulty in separating unreacted 2,5-hexanedione from the desired pyrrole product, such as 2,5-dimethylpyrrole, stems from their similar physical properties. As shown in the table below, their boiling points are quite close, which can make simple distillation ineffective. Additionally, their comparable polarities can complicate purification by standard column chromatography.
Q2: My Paal-Knorr reaction seems to have a low yield. Could this be related to the purification process?
A2: A low yield can indeed be a result of an inefficient purification strategy. If the chosen method is not effective at separating the product from the starting material, the isolated product will be impure, leading to an artificially low calculated yield of the pure compound. It is also possible that the reaction conditions themselves are not optimal, leading to incomplete conversion of the 2,5-hexanedione.[1][2]
Q3: What are the primary methods for removing unreacted 2,5-hexanedione?
A3: The most effective methods for removing unreacted 2,5-hexanedione can be broadly categorized into three types:
-
Physical Separation Techniques: These methods, such as fractional distillation and column chromatography, exploit subtle differences in the physical properties of the compounds.
-
Chemical Separation Techniques: These techniques involve the use of "scavenger" resins that selectively react with and bind to the unreacted ketone, allowing for its easy removal by filtration.[3][4]
-
Extraction Methods: Liquid-liquid extraction can be employed to partition the pyrrole and the unreacted diketone between two immiscible solvents.
The choice of method will depend on the specific pyrrole being synthesized, the scale of the reaction, and the available laboratory equipment.
Troubleshooting Common Purification Issues
Issue 1: Simple distillation is not separating the 2,5-hexanedione from my pyrrole product.
-
Causality: The boiling points of 2,5-hexanedione and many simple pyrroles, like 2,5-dimethylpyrrole, are very close. Simple distillation is often insufficient to resolve two liquids with a boiling point difference of less than 25 °C.
-
Solution:
-
Fractional Distillation: Employ a fractional distillation apparatus with a column packed with a high-surface-area material (e.g., Raschig rings, Vigreux indentations). This provides multiple theoretical plates for a more efficient separation of liquids with close boiling points.
-
Vacuum Distillation: Reducing the pressure will lower the boiling points of both compounds, which can sometimes improve separation and is particularly useful for temperature-sensitive pyrroles.
-
Issue 2: My column chromatography is not providing good separation.
-
Causality: The polarity of 2,5-hexanedione and the target pyrrole can be very similar, leading to overlapping elution from the column.
-
Solution:
-
Optimize the Mobile Phase: A systematic approach to optimizing the solvent system is crucial. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Thin-layer chromatography (TLC) should be used to determine the optimal solvent ratio that provides the best separation.
-
Consider a Different Stationary Phase: If silica gel is not effective, consider using a different adsorbent like alumina, which has different selectivity. For some pyrroles, reverse-phase chromatography may also be an option.[5]
-
Issue 3: I am losing a significant amount of my product during aqueous workup and extraction.
-
Causality: Some pyrroles have a degree of water solubility, leading to product loss in the aqueous phase during extraction.[6]
-
Solution:
-
Brine Wash: After extraction, wash the organic layer with a saturated sodium chloride solution (brine). This will decrease the solubility of the organic product in the aqueous phase and help to "dry" the organic layer.
-
Back-Extraction: Re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.[6]
-
Detailed Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is suitable for thermally stable pyrroles with a boiling point sufficiently different from 2,5-hexanedione.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a fractionating column, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Crude Product Preparation: Transfer the crude reaction mixture to the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Initiate Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Carefully monitor the temperature at the head of the fractionating column. Collect the fractions that distill over at the expected boiling point of the pyrrole product under the applied vacuum. Discard the forerun, which will likely be enriched in any lower-boiling impurities, and stop the distillation before any higher-boiling impurities, including 2,5-hexanedione, begin to distill.
Protocol 2: Purification by Column Chromatography
This method is highly effective for separating compounds with different polarities.
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude reaction mixture in various solvent systems (e.g., different ratios of hexane and ethyl acetate). The ideal solvent system will show good separation between the spots corresponding to the pyrrole product and 2,5-hexanedione.
-
Column Packing: Prepare a chromatography column with silica gel, wet-packing it with the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure pyrrole product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrrole.
Protocol 3: Chemical Scavenging of Unreacted 2,5-Hexanedione
This protocol utilizes a scavenger resin to selectively remove the unreacted ketone.[3][4]
-
Resin Selection: Choose a scavenger resin with functional groups that react with ketones, such as an aminomethylated polystyrene resin or a resin-bound hydrazine.[7]
-
Reaction with Resin: In a suitable flask, dissolve the crude reaction mixture in an appropriate solvent. Add the scavenger resin to the solution.
-
Stirring: Stir the mixture at room temperature or with gentle heating for a time sufficient for the resin to react completely with the 2,5-hexanedione. The reaction progress can be monitored by TLC or GC-MS.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin, which now has the unreacted ketone bound to it.
-
Workup: Wash the resin with a small amount of fresh solvent to ensure complete recovery of the product. Combine the filtrate and the washings.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the purified pyrrole product.
Data Presentation
Table 1: Physical Properties of 2,5-Hexanedione and 2,5-Dimethylpyrrole
| Property | 2,5-Hexanedione | 2,5-Dimethylpyrrole | Reference(s) |
| Molecular Formula | C₆H₁₀O₂ | C₆H₉N | ,[8] |
| Molecular Weight | 114.14 g/mol | 95.15 g/mol | ,[8] |
| Boiling Point | 191 °C | 165-169 °C | [9][10][11][12],[8][13][14][15][16] |
| Melting Point | -5.5 °C | 8 °C | [9][10][11][12],[14] |
| Density | 0.973 g/mL | 0.935 g/mL | [10][12],[15][16] |
| Solubility in Water | Miscible | Slightly soluble | [9][10][12][17] |
Visualization of Purification Workflow
Caption: Decision workflow for selecting a purification method.
References
-
Chem-Impex. 2,5-Dimethylpyrrole. Available from: [Link]
-
Wikipedia. Paal–Knorr synthesis. Available from: [Link]
-
PubChem. 2,5-Hexanedione. Available from: [Link]
-
PubChem. 2,5-Dimethylpyrrole. Available from: [Link]
-
Wikipedia. Hexane-2,5-dione. Available from: [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]
-
ChemBK. 2,5-Hexanedione. Available from: [Link]
-
SynArchive. Paal-Knorr Pyrrole Synthesis. Available from: [Link]
-
Stenutz. 2,5-dimethylpyrrole. Available from: [Link]
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Available from: [Link]
- Google Patents. US2388475A - Recovery of pyrrole.
-
ACS Publications. A Comparison between Continuous and Batch Processes to Capture Aldehydes and Ketones by Using a Scavenger Resin. Available from: [Link]
-
ResearchGate. How to remove excess pyrrole from a reaction mixture?. Available from: [Link]
-
MDPI. Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Ionic Liquids and Their Binary Mixtures. Available from: [Link]
-
PMC. Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Protic Ionic Liquids. Available from: [Link]
-
ACS Publications. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Available from: [Link]
-
Amerigo Scientific. Scavenger Resins. Available from: [Link]
-
Wikipedia. Scavenger resin. Available from: [Link]
-
Supra sciences. Solid-Supported Scavengers. Available from: [Link]
-
SIELC Technologies. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. Available from: [Link]
-
Organic Syntheses Procedure. 2,5-dimethylpyrrole. Available from: [Link]
- Google Patents. KR20160079560A - pyrrole derivatives and its its preparation method.
-
AWS. Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. Available from: [Link]
- Google Patents. US5502213A - Purification of crude pyrroles.
-
Organic & Biomolecular Chemistry (RSC Publishing). An expeditious and highly efficient synthesis of substituted pyrroles using a low melting deep eutectic mixture. Available from: [Link]
-
MDPI. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. Available from: [Link]
-
Wacker Chemie AG. 2,5-Dimethylpyrrole (2,5-DMP). Available from: [Link]
-
PubMed. Urinary 2,5-hexanedione assay involving its conversion to 2,5-dimethylpyrrole. Available from: [Link]
-
YouTube. Preparation of 2,5-dimethyl pyrrole. Available from: [Link]
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- 4. Scavenger resin - Wikipedia [en.wikipedia.org]
- 5. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 7. suprasciences.com [suprasciences.com]
- 8. 2,5-Dimethylpyrrole | C6H9N | CID 12265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
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- 14. 2,5-dimethylpyrrole [stenutz.eu]
- 15. 2,5-Dimethyl-1H-pyrrole | 625-84-3 [chemicalbook.com]
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- 17. 2,5-Hexanedione = 98 110-13-4 [sigmaaldrich.com]
purification methods for 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine
Technical Support Center: Purification of 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine
Case ID: PUR-25DMP-001 Compound Class: N-substituted Pyrrole / Piperidine Derivative Primary Synthesis Route: Paal-Knorr Condensation
Part 1: The Triage (Initial Assessment)
User Issue: "My reaction mixture has turned into a dark brown/black tar, and I cannot isolate the product."
Diagnosis: This is the hallmark of pyrrole oxidation (polypyrrole formation) . While 2,5-dimethylpyrroles are more sterically protected than unsubstituted pyrroles, they are still susceptible to oxidative polymerization, especially in the presence of strong acids or atmospheric oxygen during heating. The "tar" is likely a mixture of oligomers and your desired product.
Immediate Action Plan (The "Rescue" Workup):
-
Dilution: Do not attempt to concentrate the reaction mixture directly. Dilute the crude mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Filtration: Pass the diluted mixture through a pad of Celite 545 or a short plug of silica gel. The polypyrrole tar is highly polar and polymeric; it will stick to the stationary phase, while your monomeric product (lipophilic) will elute.
-
Acid Removal: If you used an acid catalyst (p-TSA, Acetic Acid), you must neutralize it immediately. Wash the organic layer with saturated NaHCO₃ .
-
Technical Insight: Acid + Pyrrole + Air = Polymerization. Removing the acid stops the degradation.
-
Part 2: Troubleshooting Guides & FAQs
Category A: Chromatography Issues
Q: "I see a long streak on my TLC plate, and the product elutes over 20 fractions in the column. What is happening?"
A: You are experiencing "Amine Tailing" due to the basic piperidine nitrogen.
-
The Mechanism: The piperidine nitrogen (pKa ~9–10) interacts strongly with the acidic silanol groups (Si-OH) on the silica gel surface via hydrogen bonding. This drags the compound, causing poor resolution.
-
The Fix: You must deactivate the silica.
-
TLC: Dip your TLC plate in a solution of 5% Triethylamine (Et₃N) in hexane and dry it before spotting your compound.
-
Column: Add 1% Triethylamine (Et₃N) or 1% aqueous Ammonium Hydroxide (NH₄OH) to your eluent system.
-
Recommended Solvent Systems:
| Polarity | Solvent System (v/v) | Additive (Crucial) | Rf Target |
| Low | Hexane / EtOAc (9:1 to 4:1) | + 1% Et₃N | 0.3 – 0.4 |
| Medium | DCM / MeOH (98:2 to 95:5) | + 1% NH₄OH | 0.3 – 0.5 |
Warning: Do not use Acetone. It can react with any residual primary amines (starting material) to form imines, creating new impurities.
Category B: Crystallization & Phase Behavior[1]
Q: "The product is an oil that refuses to solidify, even though it should be a solid. How do I induce crystallization?"
A: This molecule is prone to "oiling out" due to the flexible benzyl-piperidine linker and the lipophilic dimethylpyrrole wings.
Protocol: The "Cloud Point" Method
-
Dissolve the oil in a minimum amount of warm Isopropanol (IPA) or Ethanol .
-
Add Water dropwise until a persistent cloudiness appears.
-
Add a single drop of alcohol to clear the solution.
-
Scratch the inner wall of the flask with a glass rod (provides nucleation sites).
-
Store at -20°C overnight.
Alternative Solvent Systems:
-
Hexane/EtOAc: Dissolve in minimal hot EtOAc, add warm Hexane until cloudy.
-
Pentane: Trituration (grinding the oil under pentane) can often force the amorphous solid to lattice.
Category C: The "Cheat Code" (Salt Formation)
Q: "Chromatography is too difficult on this scale (>10g). Is there a chemical alternative?"
A: Yes. Convert the free base to the Hydrochloride (HCl) or Oxalate salt.
Why this works: The pyrrole nitrogen is part of the aromatic system and is not basic (pKa ~ -4). The piperidine nitrogen is basic. By adding acid, you selectively protonate the piperidine, turning the oil into a highly crystalline ionic solid that precipitates out, leaving non-basic impurities (polypyrrole, diketone) in the mother liquor.
Experimental Protocol: HCl Salt Formation
-
Dissolve crude free base in Diethyl Ether or EtOAc (0.1 g/mL).
-
Cool to 0°C in an ice bath.
-
Dropwise add 2M HCl in Diethyl Ether (or 1.25M HCl in MeOH).
-
Observation: A white precipitate should form immediately.
-
-
Stir for 15 minutes.
-
Filter the solid and wash with cold ether.
-
Recrystallization of Salt: If the salt is colored (pink/brown), recrystallize from Hot Ethanol/MeOH .
Part 3: Visual Workflows
Workflow 1: Post-Reaction Decision Tree
Caption: Logical flow for processing the crude Paal-Knorr reaction mixture to avoid polymerization.
Workflow 2: Salt Formation Mechanism
Caption: Selective protonation strategy to isolate the piperidine derivative from non-basic impurities.
References
-
Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[1][2] Journal of Organic Chemistry, vol. 56, no. 24, 1991, pp. 6924–6931.
-
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012. (Chapter 29: Nitrogen Heterocycles).
-
Banik, B. K., et al. "Microwave-Assisted Paal-Knorr Reaction." Tetrahedron Letters, vol. 45, no. 25, 2004, pp. 4823-4825.
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989. (Standard purification protocols for amines).
Sources
Technical Support Center: Troubleshooting Solubility Issues of 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine in Aqueous Media
Welcome to the technical support guide for 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubility of this compound. Given its hydrophobic nature, achieving the desired concentration in aqueous buffers for biological assays and other experiments can be a significant hurdle. This guide provides a series of troubleshooting steps and frequently asked questions to help you systematically address and overcome these solubility issues.
Part 1: Foundational Knowledge & FAQs
Frequently Asked Questions (FAQs):
Q1: Why is my 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine not dissolving in water or my aqueous buffer?
A1: The structure of 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine contains significant hydrophobic regions, namely the benzyl and dimethyl-pyrrol groups. These non-polar moieties are not readily solvated by polar water molecules, leading to poor aqueous solubility. More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making this a common challenge.[]
Q2: I've tried vortexing and sonicating my sample, but it's still not dissolving. What should I do next?
A2: While mechanical agitation like vortexing and sonication can help break down solid aggregates, they may not be sufficient to overcome the inherent low solubility of a hydrophobic compound.[2] The next logical steps involve systematically modifying the solvent environment. This guide will walk you through pH adjustment, the use of co-solvents, and complexation agents.
Q3: At what concentration should I expect this compound to be soluble in aqueous solutions?
A3: Without experimental data, it is difficult to provide a precise solubility limit. However, given its lipophilic nature, the aqueous solubility is expected to be low, likely in the micromolar range or even lower. The required concentration for your specific assay will dictate the most appropriate solubilization strategy.
Part 2: Troubleshooting Guides
This section provides a step-by-step approach to systematically improving the solubility of 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine.
Guide 1: pH Adjustment for Solubility Enhancement
The piperidine ring in your compound is a basic moiety. By adjusting the pH of your aqueous solution, you can protonate this nitrogen, forming a more soluble salt.[][3]
Q: My compound is insoluble in my neutral pH buffer. How can I use pH to improve its solubility?
A: For a basic compound like 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine, decreasing the pH will increase the proportion of the protonated, more soluble form.[4][5]
Experimental Protocol: pH Screening for Solubility
-
Prepare a Stock Solution: Dissolve a small, accurately weighed amount of your compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution (e.g., 10 mM).
-
Prepare a Series of Buffers: Prepare a range of buffers with pH values from 2 to 7. Common buffer systems include citrate (pH 2-6) and phosphate (pH 6-8).
-
Test Solubility: Add a small aliquot of your stock solution to each buffer to reach your desired final concentration.
-
Observe and Quantify: Visually inspect for precipitation. For a more quantitative measure, incubate the samples, centrifuge to pellet any undissolved compound, and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Data Presentation: Hypothetical pH-Solubility Profile
| Buffer pH | Visual Observation | Supernatant Concentration (µM) |
| 2.0 | Clear Solution | > 100 |
| 3.0 | Clear Solution | > 100 |
| 4.0 | Slight Haze | 75 |
| 5.0 | Visible Precipitate | 20 |
| 6.0 | Heavy Precipitate | < 5 |
| 7.0 | Heavy Precipitate | < 1 |
This is a hypothetical table to illustrate expected results.
Causality behind the experimental choice: By systematically varying the pH, you can identify the optimal pH range where the compound is sufficiently ionized to remain in solution. For basic compounds, a lower pH generally leads to higher solubility.[5]
Guide 2: Utilizing Co-solvents
If pH adjustment alone is insufficient or incompatible with your experimental system, the use of a water-miscible organic co-solvent can be an effective strategy.[6] Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate hydrophobic molecules.[]
Q: pH adjustment is not an option for my cell-based assay. What co-solvents can I use?
A: Common co-solvents for biological experiments include DMSO, ethanol, and polyethylene glycols (PEGs).[][6][7] It is crucial to determine the tolerance of your specific experimental system to these solvents.
Experimental Protocol: Co-solvent Screening
-
Prepare Stock Solutions: Prepare high-concentration stock solutions of your compound in various co-solvents (e.g., 100% DMSO, 100% Ethanol, 100% PEG 400).
-
Create Co-solvent/Buffer Mixtures: Prepare a series of dilutions of your stock solution into your aqueous buffer to achieve a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1%, 5% v/v).
-
Assess Solubility: Observe for any precipitation upon dilution. Allow the samples to equilibrate before making a final assessment.
-
Determine Cytotoxicity (if applicable): For cell-based assays, it is critical to run a parallel experiment to determine the maximum concentration of the co-solvent that does not affect cell viability.
Data Presentation: Hypothetical Co-solvent Solubility
| Co-solvent | Final Concentration (v/v) | Solubility (µM) | Cell Viability (%) |
| DMSO | 0.1% | 15 | 98 |
| DMSO | 0.5% | 50 | 95 |
| DMSO | 1.0% | >100 | 85 |
| Ethanol | 0.1% | 10 | 99 |
| Ethanol | 0.5% | 40 | 90 |
| Ethanol | 1.0% | 80 | 70 |
This is a hypothetical table to illustrate expected results.
Visualization of the Co-solvent Workflow
Caption: Workflow for co-solvent selection and optimization.
Guide 3: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9][10] They can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic portion and increasing their apparent solubility in water.[11][12]
Q: My compound is still not soluble enough, and I need to avoid organic solvents. Is there another option?
A: Yes, cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are excellent choices for increasing aqueous solubility without the use of organic co-solvents.[7][11]
Experimental Protocol: Cyclodextrin Complexation
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 1%, 2%, 5%, 10% w/v HP-β-CD).
-
Add the Compound: Add an excess of your solid compound to each cyclodextrin solution.
-
Equilibrate: Shake or stir the mixtures at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separate and Quantify: Centrifuge or filter the samples to remove undissolved compound. Analyze the supernatant to determine the concentration of the dissolved compound.
Data Presentation: Hypothetical Cyclodextrin Solubility Enhancement
| Cyclodextrin | Concentration (w/v) | Apparent Solubility (µM) |
| HP-β-CD | 1% | 50 |
| HP-β-CD | 2% | 120 |
| HP-β-CD | 5% | 350 |
| SBE-β-CD | 1% | 80 |
| SBE-β-CD | 2% | 200 |
| SBE-β-CD | 5% | >500 |
This is a hypothetical table to illustrate expected results.
Visualization of the Decision-Making Process
Caption: Decision tree for troubleshooting solubility issues.
Part 3: Final Recommendations
When working with a poorly soluble compound like 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine, a systematic and multi-faceted approach is key to success.
-
Start with the simplest method: pH adjustment is often the most straightforward and effective method for ionizable compounds.
-
Consider your experimental constraints: The choice of solubilization method will be heavily influenced by the nature of your experiment (e.g., cell-based assays, in vivo studies).
-
Always verify compatibility: Ensure that your chosen excipients (buffers, co-solvents, cyclodextrins) do not interfere with your assay or have unintended biological effects.
-
Document everything: Keep detailed records of your formulation attempts, including concentrations, visual observations, and quantitative measurements. This will be invaluable for reproducibility and further development.
Should you continue to experience difficulties after following this guide, consulting with a formulation specialist is recommended.
References
- Benchchem. (n.d.). Technical Support Center: Enhancing the Aqueous Solubility of Pyrrole-2,3,4,5-d4.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
- OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications.
-
PMC. (n.d.). Noncovalent Complexes of Cyclodextrin with Small Organic Molecules: Applications and Insights into Host–Guest Interactions in the Gas Phase and Condensed Phase. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
MDPI. (n.d.). Cyclodextrins, Surfactants and Their Inclusion Complexes. Retrieved from [Link]
-
PMC. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Retrieved from [Link]
-
PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]
-
Fiveable. (n.d.). pH and Solubility. Retrieved from [Link]
-
Slideshare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved from [Link]
-
PMC. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved from [Link]
-
PMC. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]
-
ResearchGate. (n.d.). Co-solvent and Complexation Systems. Retrieved from [Link]
-
PMC. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]
-
Protheragen. (n.d.). Solubilizer Excipients. Retrieved from [Link]
- Benchchem. (n.d.). Addressing poor solubility of piperidine derivatives in reactions.
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Solubilizer Excipients - Protheragen [protheragen.ai]
- 8. oatext.com [oatext.com]
- 9. Noncovalent Complexes of Cyclodextrin with Small Organic Molecules: Applications and Insights into Host–Guest Interactions in the Gas Phase and Condensed Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfachemic.com [alfachemic.com]
Technical Support Center: 4-Amino-1-Benzylpiperidine Process Optimization
Current Status: Online Agent: Dr. Aris (Senior Application Scientist) Ticket: #4ABP-OPT-2024 Subject: Accelerating Condensation Kinetics for 4-Amino-1-Benzylpiperidine[1]
Executive Summary
You are experiencing suboptimal reaction times with 4-amino-1-benzylpiperidine (4-ABP) . This secondary piperidine pharmacophore is sterically deceptive; while the primary amine at position 4 is nucleophilic, the bulky benzyl-piperidine scaffold creates specific kinetic bottlenecks.
Optimization requires distinguishing between Thermodynamic Stalling (common in Schiff base formation) and Kinetic Traps (common in amide coupling).[1] This guide provides self-validating protocols to reduce reaction times from >24h to <4h.
Part 1: Diagnostic Workflow
Before altering reagents, identify your specific bottleneck using this logic flow.
Figure 1: Decision matrix for selecting the correct optimization protocol based on kinetic signatures.
Part 2: Scenario A - Reductive Amination (Schiff Base Stalling)
The Issue:
Users often report the reaction "stalling" at 60-70% conversion. This is not a kinetic issue; it is a thermodynamic one. The formation of the intermediate imine (Schiff base) generates water. Because 4-ABP is moderately hindered, the equilibrium constant (
The Solution: Titanium(IV) Isopropoxide Protocol Replacing standard acid catalysts (Acetic Acid) with Titanium(IV) isopropoxide [Ti(OiPr)₄] serves a dual function: it acts as a Lewis acid to activate the carbonyl and chemically scavenges water to drive equilibrium irreversibly.
Comparative Kinetics Data
| Parameter | Standard Protocol (AcOH/MeOH) | Optimized Protocol (Ti(OiPr)₄) |
| Imine Formation Time | 12 - 24 Hours | 1 - 3 Hours |
| Equilibrium Conversion | ~65-75% (Reversible) | >98% (Irreversible) |
| Water Sensitivity | High (Requires dry solvents) | Low (Ti scavenges trace H₂O) |
| Workup | Basification/Extraction | Hydrolysis/Filtration |
Optimized Protocol (Self-Validating)
-
Mix: In a dry flask, combine 4-ABP (1.0 equiv) and the carbonyl substrate (1.0–1.1 equiv).
-
Activate: Add Ti(OiPr)₄ (1.25 equiv) neat. Note: The solution typically turns yellow/orange, indicating Ti-complex formation.[1]
-
Stir: Stir at room temperature for 60–90 minutes .
-
Validation Check: Take an aliquot for H-NMR.[1] The disappearance of the aldehyde proton (9-10 ppm) confirms imine formation.
-
-
Reduce: Dilute with absolute Ethanol (or THF), then add NaBH₄ (1.5 equiv) or NaBH₃CN. Stir for 2 hours.
-
Quench: Add 1N NaOH or water (precipitates TiO₂).[1] Filter the white solid (TiO₂) over Celite.
Why this works: The titanium coordinates the carbonyl oxygen, increasing electrophilicity, while simultaneously trapping the water byproduct as stable Ti-hydroxides, preventing the reverse reaction [1][2].
Part 3: Scenario B - Amide Coupling Optimization
The Issue: When coupling 4-ABP with carboxylic acids, "classic" carbodiimide reagents (EDC, DCC) often result in sluggish kinetics (18-24h) due to the moderate steric bulk of the piperidine ring and the slow formation of the active O-acylisourea intermediate.
The Solution: HATU/DIPEA Activation Switching to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) creates a highly reactive ester that reacts orders of magnitude faster with secondary amines like 4-ABP.[1]
Troubleshooting FAQ
Q: I am using EDC/NHS and the reaction is only 50% complete after 12 hours. Should I heat it? A: Heating EDC reactions often leads to N-acylurea rearrangement byproducts (a "dead" side product).[1] Do not heat. Instead, switch to HATU.
-
Protocol: Dissolve Acid (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 mins (Activation). Add 4-ABP (1.0 eq).
-
Result: Reaction should complete in <2 hours at Room Temperature [3].
Q: Can I use Microwave irradiation for this? A: Yes. If you must use less reactive coupling agents or have highly hindered acids, Microwave irradiation is highly effective for 4-ABP derivatives.[1]
-
Microwave Parameters: 100-110°C, 10-15 minutes, sealed vessel.
-
Yield Improvement: Typically increases from ~60% (Thermal 24h) to ~90% (MW 10min) [4].[1]
Part 4: Mechanistic Visualization
Understanding the titanium-mediated pathway clarifies why it is faster than acid catalysis.[1]
Figure 2: The Titanium(IV) mechanism acts as a "chemical trap," preventing water from reversing the equilibrium, unlike standard acid catalysis.[1]
References
-
Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. [1]
-
Montalbetti, C. A., & Falque, V. (2005).[2] "Amide bond formation and peptide coupling."[1][2] Tetrahedron.
-
Santagada, V., et al. (2002).[3] "The application of microwave irradiation as new convenient synthetic procedure in drug discovery."[3] Current Medicinal Chemistry.
Sources
stability of dimethylpyrrole piperidine derivatives in acidic media
A Guide to Understanding and Troubleshooting Stability in Acidic Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethylpyrrole piperidine derivatives. This guide provides in-depth answers to common questions and troubleshooting advice regarding the stability of these compounds in acidic environments. As Senior Application Scientists, we have designed this resource to be a practical, field-proven guide grounded in chemical principles.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Stability
This section addresses the core chemical principles governing the stability of your molecule. Understanding these fundamentals is the first step in preventing degradation and designing robust experiments.
Q1: My dimethylpyrrole piperidine derivative is showing instability (e.g., color change, degradation) in an acidic solution. Which part of the molecule is the likely culprit?
Answer: The instability almost certainly originates from the dimethylpyrrole ring . While the piperidine ring is a saturated amine that readily protonates to form a stable piperidinium salt in acidic conditions, the pyrrole ring is notoriously sensitive to strong acids.[1][2]
The reason lies in the aromaticity of the pyrrole ring. The lone pair of electrons on the nitrogen atom is integral to the aromatic 4n+2 pi system.[3][4][5] When a strong acid is present, the pyrrole ring can become protonated. However, this protonation does not happen on the nitrogen (which would break the aromaticity completely), but rather on a carbon atom (typically the C2 or C5 position)[3][6]. This disrupts the aromatic system, forming an unstable, non-aromatic cation that is highly susceptible to further reactions, most notably polymerization.[2][5] This polymerization is often observed visually as the solution turning dark brown or black, or the formation of a resinous precipitate.[5]
The dimethyl substituents on the pyrrole ring, being electron-donating, actually increase the electron density of the ring, making it even more reactive and potentially more susceptible to acid-catalyzed degradation compared to unsubstituted pyrrole.[3]
Q2: At what approximate pH should I become concerned about the stability of the pyrrole ring?
Answer: The stability of the pyrrole ring is highly dependent on the specific acid used, concentration, temperature, and the overall molecular structure. However, a general guideline is to exercise caution with any conditions below pH 4 .
Pyrrole itself is an extremely weak base, with the pKa of its conjugate acid being approximately -3.8.[3] This indicates that significant protonation and subsequent degradation will occur in the presence of strong mineral acids (e.g., HCl, H₂SO₄) even at moderate concentrations. Milder organic acids may be less destructive, but prolonged exposure or elevated temperatures can still lead to decomposition. For sensitive compounds, it is crucial to perform a pH stability stress test to determine the exact tolerance of your specific derivative.
Q3: How does the piperidine ring behave in acidic media? Is it ever a source of instability?
Answer: The piperidine ring is generally very stable in acidic media. As a typical secondary amine, its nitrogen atom is basic and will be readily protonated by an acid to form a water-soluble and stable piperidinium salt.
However, under very harsh conditions, such as refluxing in concentrated, strong acids (e.g., concentrated H₂SO₄), the piperidine ring can be forced to degrade.[1] This typically involves the cleavage of the C-N bonds, leading to ring-opening.[1][7][8] For the vast majority of pharmaceutical and laboratory applications (e.g., formulation, chromatography, extraction), these conditions are not encountered, and the piperidine ring can be considered a stable component of the molecule.
Part 2: Troubleshooting Guide - Diagnosing and Solving Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q4: I added an acidic mobile phase to my compound, and the solution immediately turned dark brown. What is happening and how can I fix it?
Answer: A rapid color change to brown or black is a classic sign of pyrrole polymerization .[2][5] As explained in FAQ Q1, protonation of the pyrrole ring creates a reactive intermediate that quickly reacts with other pyrrole molecules, forming a polymeric resin.
Troubleshooting Steps:
-
Increase the pH: The most straightforward solution is to adjust the pH of your mobile phase or solution to be less acidic. Try increasing the pH to 4.5 or 5.0 and observe if the degradation is mitigated.
-
Change the Acid: If a low pH is required for your application (e.g., chromatography), switch from a strong mineral acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to a weaker organic acid like formic acid or acetic acid.
-
Lower the Temperature: Acid-catalyzed degradation is a chemical reaction with a rate that is dependent on temperature. Performing your experiment at a lower temperature (e.g., on ice or in a cold room) can significantly slow down the rate of polymerization.
-
Minimize Exposure Time: Do not let your compound sit in acidic solutions for extended periods. Prepare samples immediately before analysis or use.
Q5: My LC-MS analysis shows a loss of my parent compound peak and the appearance of several new, unexpected peaks after incubation in an acidic buffer. What are these new peaks?
Answer: This indicates that your compound is degrading into multiple smaller products. The identity of these products depends on the specific degradation pathway.
Potential Degradation Products:
-
Pyrrole Oligomers/Polymers: If you see a series of peaks with repeating mass units, or a broad, unresolved "hump" in your chromatogram, this is likely due to polymerization of the pyrrole ring.
-
Ring-Opened Products: Under more forceful conditions, cleavage of either the pyrrole or piperidine ring can occur. Piperidine C-N bond cleavage can lead to intermediates like 5-aminovaleric acid, which can be further oxidized.[7]
-
Oxidized Species: Pyrroles are electron-rich and can be susceptible to oxidation, a process that can be accelerated under acidic conditions, especially if dissolved oxygen is present.[3]
Diagnostic Workflow:
Caption: Troubleshooting flowchart for compound degradation.
Part 3: Experimental Protocols & Data
To empower your research, we provide standardized protocols for assessing and managing the stability of your dimethylpyrrole piperidine derivatives.
Protocol 1: pH Stability Stress Test
This protocol allows you to determine the pH stability profile of your specific compound.
Methodology:
-
Prepare Stock Solution: Create a concentrated stock solution (e.g., 10 mg/mL) of your dimethylpyrrole piperidine derivative in a non-buffered, water-miscible organic solvent like acetonitrile or methanol.
-
Prepare pH Buffers: Prepare a series of buffers at different pH values (e.g., pH 2.0, 3.0, 4.0, 5.0, 6.0, and 7.0). Use standard buffer systems (e.g., phosphate, citrate).
-
Incubation: In separate, clearly labeled vials, dilute a small amount of your stock solution into each buffer to a final concentration suitable for analysis (e.g., 100 µg/mL). Ensure the final percentage of organic solvent is low (<5%) to not significantly alter the pH.
-
Time Points: Place the vials in a temperature-controlled environment (e.g., 25°C or 40°C). At specified time points (e.g., 0 hr, 2 hr, 4 hr, 8 hr, 24 hr), take an aliquot from each vial.
-
Quench and Analyze: Immediately quench the degradation reaction by diluting the aliquot into a neutral or slightly basic mobile phase or buffer. Analyze the sample by a suitable method, such as HPLC-UV or LC-MS, to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH value.
Data Presentation: Illustrative pH Stability Data
The table below shows a typical outcome for a pH stress test on a hypothetical dimethylpyrrole piperidine derivative at 40°C.
| pH of Solution | % Parent Compound Remaining (t=0h) | % Parent Compound Remaining (t=4h) | % Parent Compound Remaining (t=24h) | Visual Observation |
| 2.0 (HCl) | 100% | 15% | <1% | Dark precipitate |
| 3.0 (Formate) | 100% | 65% | 20% | Solution yellowed |
| 4.0 (Acetate) | 100% | 92% | 78% | Slight yellowing |
| 5.0 (Acetate) | 100% | 99% | 96% | Clear, colorless |
| 7.0 (Phosphate) | 100% | >99% | >99% | Clear, colorless |
Protocol 2: Monitoring Degradation by HPLC-UV
Methodology:
-
Column Selection: Use a C18 reverse-phase column suitable for polar compounds.
-
Mobile Phase: Start with a mobile phase of higher pH where the compound is known to be stable (e.g., 0.1% Formic Acid in Water/Acetonitrile, pH ~2.7, may be too harsh; consider 10mM Ammonium Acetate, pH ~5).
-
Gradient: Develop a gradient elution method that provides good separation between the parent peak and any potential degradation products.
-
Detection: Use a UV detector set to the λmax of the pyrrole chromophore.
-
Quantification: Integrate the peak area of the parent compound at each time point from your stress test. Calculate the percentage remaining relative to the t=0 sample.
Part 4: Mechanistic Pathways
Understanding the reaction mechanisms is key to predicting and controlling stability.
Primary Degradation Pathway: Acid-Catalyzed Polymerization of the Pyrrole Ring
The diagram below illustrates the initial steps of the acid-catalyzed degradation of the dimethylpyrrole moiety.
Caption: Acid-catalyzed polymerization pathway of the pyrrole ring.
This process highlights why maintaining a pH above the critical threshold for protonation is essential for the stability of your compound.
References
- Biosynce. (2025). Under what conditions does piperidine decompose? Biosynce Blog.
- Various Authors. (2018). Why is the reaction of pyrrole difficult with acid? Quora.
- Unnamed Author. Pyrrole reaction. Academic Lecture Slides.
- Wikipedia Contributors. (2024). Pyrrole. Wikipedia.
- Combourieu, B., et al. (2001). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology.
- Combourieu, B., et al. (2001). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1.
- Various Authors. Why is the reaction of pyrrole difficult with acid? ECHEMI.
- Unnamed Author. Acidic and Basic Character of Pyrrole. Scribd.
- AK LECTURES. (2014). Acid-Base Reaction with Pyrrole. YouTube.
Sources
- 1. biosynce.com [biosynce.com]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
troubleshooting low yields in N-substituted pyrrole synthesis
Technical Support Center: N-Substituted Pyrrole Synthesis Status: Online | Agent: Dr. A. Vance, Senior Application Scientist
Welcome to the Pyrrole Synthesis Troubleshooting Hub.
You are likely here because your reaction mixture has turned into a black, intractable tar, or your yields are hovering in the single digits. You are not alone. N-substituted pyrroles are deceptively simple structures that require rigorous control over acidity and kinetics to synthesize effectively.
This guide moves beyond standard textbook protocols. It addresses the causality of failure—specifically the competition between cyclization and acid-catalyzed polymerization—and provides self-validating workflows to correct it.
Module 1: The Paal-Knorr Cyclization (1,4-Dicarbonyl Route)
The Scenario: You are reacting a 1,4-diketone (e.g., hexane-2,5-dione) with a primary amine.[1][2] The Problem: Low conversion or formation of a black solid (polypyrrole).
Root Cause Analysis
The Paal-Knorr reaction relies on the formation of a hemiaminal intermediate followed by cyclization.[3][4]
-
Acid Sensitivity: Pyrroles are electron-rich heteroaromatics. In the presence of strong Brønsted acids (pH < 3) or prolonged heating, they undergo electrophilic aromatic substitution with themselves, leading to polymerization (the "black tar").
-
Steric Bulk: If the amine is bulky (e.g., tert-butyl amine, ortho-substituted aniline), the rate of hemiaminal formation slows, allowing side reactions (furan formation) to dominate.
Troubleshooting Protocol
Q: My reaction turns black immediately upon heating. How do I stop polymerization? A: You are likely using a catalyst that is too acidic (e.g., p-TsOH or HCl). Switch to a Lewis Acid Catalyst or a Microwave Protocol .
-
The Fix (Lewis Acid Method): Replace strong mineral acids with Scandium(III) Triflate [Sc(OTf)₃] or Bismuth(III) Nitrate . These catalyze the dehydration steps without sufficiently lowering the pH to trigger polymerization.
-
Protocol: 1,4-diketone (1 equiv), Amine (1.2 equiv), Sc(OTf)₃ (5 mol%) in CH₃CN at room temperature.
-
-
The Fix (Microwave Method): Microwave irradiation accelerates the rate-determining cyclization step, often bypassing the thermal window where polymerization occurs.
-
Protocol: Mix reactants in ethanol. Irradiate at 120–150°C for 5–10 minutes . This often requires no acid catalyst.
-
Q: I am using a sterically hindered amine (e.g., 2,6-dimethylaniline) and getting <10% yield. A: Steric hindrance prevents the initial nucleophilic attack. You must drive the equilibrium by removing water.
-
The Fix: Use a Dean-Stark apparatus with toluene as the solvent. Add Camphorsulfonic Acid (CSA) as the catalyst (it is milder than p-TsOH). Reflux until the theoretical amount of water is collected.
Visualizing the Failure Mode
Figure 1: The critical failure point is the exposure of the formed pyrrole to heat/acid, leading to polymerization.
Module 2: The Clauson-Kaas Synthesis (The "Hidden" Aldehyde)
The Scenario: You are using 2,5-dimethoxytetrahydrofuran as a surrogate for succinaldehyde to react with an amine. The Problem: The reaction stalls, or the intermediate dialdehyde polymerizes before reacting with the amine.
Root Cause Analysis
2,5-dimethoxytetrahydrofuran must be hydrolyzed to generate the reactive 1,4-dialdehyde. If you mix the amine, the furan, and the acid all at once (one-pot, standard), the high temperature required to hydrolyze the furan often degrades the sensitive dialdehyde or the amine.
Troubleshooting Protocol
Q: I'm following the standard reflux in acetic acid, but my yields are inconsistent. A: Stop refluxing everything together. Adopt the Two-Stage, One-Pot Protocol . This separates the harsh hydrolysis step from the mild cyclization step.
The "Gold Standard" Clauson-Kaas Protocol:
-
Activation Stage: Reflux 2,5-dimethoxytetrahydrofuran in water/HCl (0.1 N) for 30 minutes. This generates the reactive succinaldehyde in situ.
-
Buffering: Cool the solution to room temperature. Add Sodium Acetate (NaOAc) to buffer the solution to pH ~5–6.
-
Cyclization: Add your amine (dissolved in a minimal amount of solvent if solid) to the aqueous mixture. Stir at Room Temperature .
-
Why this works: The pyrrole forms under mild conditions where it is stable. The buffer prevents acid-catalyzed degradation.
-
Data Comparison: Standard vs. Modified Method
| Parameter | Standard Reflux (Acetic Acid) | Modified Two-Stage (Aqueous) |
| Temperature | 118°C (Reflux) | 100°C then 25°C |
| pH Environment | Strongly Acidic | Buffered (pH 5-6) |
| Typical Yield | 40–60% | 85–95% |
| Impurity Profile | High (Tar/Oligomers) | Low (Clean Crude) |
Module 3: Isolation & Purification (The "Tar" Problem)
The Scenario: You have crude product, but it's dark/black. You run a silica column, and the product decomposes or streaks. The Problem: Silica gel is slightly acidic. N-substituted pyrroles are acid-sensitive (see Module 1).[5][6] Purification on silica often destroys the product you just made.
Troubleshooting Protocol
Q: How do I remove the black impurities without destroying my pyrrole? A: Avoid Silica Gel. Use Neutral or Basic Alumina .
-
Filtration: Dissolve the crude mixture in a non-polar solvent (Hexanes or Hexanes/EtOAc 9:1). The "black tar" is often insoluble in hexanes. Filter this suspension through a pad of Celite.
-
Chromatography: If a column is necessary, use Basic Alumina (Activity III) . Pre-treat the column with 1% Triethylamine in the eluent to ensure basicity.
-
Distillation: For liquid pyrroles, vacuum distillation is superior to chromatography. Add a small amount of solid Na₂CO₃ to the distillation flask to neutralize any residual acid before heating.
Module 4: Decision Matrix
Use this workflow to select the correct synthesis method for your specific amine.
Figure 2: Select the synthetic route based on the chemical resilience of your amine substrate.
References
-
Microwave-Assisted Paal-Knorr Reaction. Minetto, G., et al. "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes."[7][8] Eur. J. Org.[7][8] Chem. (2005).[9][10] Link
-
Paal-Knorr Mechanism & Lewis Acids. Amarnath, V., et al. "Mechanism of the Paal-Knorr Electron-Transfer Reaction." J. Org.[7][11] Chem. (1995).[2] Link[1]
-
Modified Clauson-Kaas (Aqueous). T. Smith et al.[6] "A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson-Kaas Reaction." Tetrahedron Letters (2005). Link
-
Purification of Pyrroles. "Purification of crude pyrroles." Patent US5502213A. Link
-
Green Synthesis Overview. Singh, D.K., et al. "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach."[11] Beilstein J. Org.[11] Chem. (2023).[5][11] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 8. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Oily Piperidine Derivatives
Status: Operational Ticket ID: PIP-CRYST-001 Assigned Specialist: Senior Application Scientist Subject: Overcoming "Oiling Out" and Inducing Nucleation in Lipophilic Amines
Introduction: The "Tarry Mess" Paradox
Piperidine derivatives are notoriously difficult to crystallize. Their conformational flexibility (chair/boat interconversion), low melting points, and tendency to form hydrogen bonds with impurities often result in the dreaded "oiling out" (Liquid-Liquid Phase Separation or LLPS) rather than a clean crystal lattice.[1]
This guide is not a generic textbook summary. It is a troubleshooting protocol designed to force these oily amines into an ordered solid state using thermodynamic control and ionic modification.
Module 1: Troubleshooting "Oiling Out" (LLPS)
User Issue: "I cooled my reaction mixture, but instead of crystals, I got a second liquid layer (oil) at the bottom of the flask."
The Mechanism
Oiling out occurs when the Metastable Zone Width (MSZW) is traversed too quickly, or when the system enters a region where the liquid-liquid spinodal decomposition is energetically more favorable than solid-liquid nucleation. This is common in piperidines due to impurity-driven melting point depression.
Immediate Corrective Protocol
Do not discard the oil. It is likely your product in a super-saturated, amorphous state.
-
The Re-Heat & Dilute Method:
-
Re-heat the mixture until the two liquid phases merge back into a single clear solution (the Clear Point).
-
Add 10-20% more of the "good" solvent (solubilizer).
-
Why? This lowers the saturation level, shifting the system out of the LLPS zone and back into the crystallization zone.
-
-
Temperature Cycling (Ostwald Ripening):
-
Cool slowly until the oil just begins to appear (the Cloud Point).
-
Immediately re-heat slightly to dissolve the oil, then cool again very slowly (
). -
Repeat this cycle. This trains the solution to organize into a lattice rather than an amorphous droplet.[1]
-
-
Seeding at the Cloud Point:
-
If you have any solid seed (even crude), add it exactly when the solution turns slightly turbid.
-
Critical: If you add seeds to a clear solution, they dissolve.[1] If you add them to the oil, they are encapsulated. You must seed at the boundary.
-
Visual Workflow: LLPS Intervention
Caption: Decision tree for managing Liquid-Liquid Phase Separation (LLPS) in piperidine crystallization.
Module 2: The Salt Weapon (Ionic Modification)
User Issue: "My free base piperidine is a permanent oil. No amount of cooling helps."
The Scientific Solution
Piperidines are secondary amines with a
Salt Selection Matrix
| Salt Type | Reagent | Solvent System | Outcome Characteristics |
| Hydrochloride | HCl gas (in ether/dioxane) | Ethanol/Ether | Gold Standard. High melting point, often hygroscopic. |
| Oxalate | Oxalic acid (anhydrous) | Acetone/Ethanol | Excellent for purification. Oxalates often crystallize readily even from "dirty" oils. |
| Fumarate | Fumaric acid | Methanol/IPA | Good for pharmaceutical acceptability (pharmaceutically acceptable counterion). |
| Picrate | Picric acid | Ethanol | Warning: Explosive potential. Use only for analytical characterization (derivatization). |
| Tartrate | L/D-Tartaric acid | Water/Alcohol | Useful for chiral resolution if the piperidine is racemic. |
Protocol: Anhydrous HCl Salt Formation
Avoid aqueous HCl, as water is difficult to remove from hygroscopic piperidine salts.
-
Dissolution: Dissolve 1g of oily piperidine in 5 mL of anhydrous diethyl ether or ethyl acetate.
-
Acidification: Dropwise add 2M HCl in diethyl ether (commercially available) or 4M HCl in dioxane.
-
Observation: A white precipitate should form immediately.
-
Troubleshooting: If the salt "gums" up (forms a sticky ball):
Module 3: Advanced Nucleation Techniques
User Issue: "I have a clear solution that theoretically should crystallize, but it sits there doing nothing."
Technique A: The "Scratch" (Tribonucleation)
Using a glass rod to scratch the inner wall of the flask is a classic technique, but for piperidines, you must scratch at the air-liquid interface .
-
Mechanism: The solvent evaporates faster at the meniscus, creating a localized zone of extreme supersaturation. Scratching this zone generates micro-seeds that fall into the bulk solution.
Technique B: Anti-Solvent Vapor Diffusion
Avoid direct addition of anti-solvent, which causes local crashing (amorphous solid). Use vapor diffusion for controlled growth.
-
Dissolve the piperidine oil in a minimal amount of "good" solvent (e.g., Methanol) in a small vial.
-
Place this open vial inside a larger jar containing a "poor" solvent (e.g., Diethyl ether or Hexane).
-
Seal the outer jar.
-
Result: The ether slowly diffuses into the methanol, raising the supersaturation gently over 24-48 hours.
Technique C: Trituration of Impure Oils
If your oil contains impurities preventing crystallization:
-
Add a solvent that dissolves the impurities but not the product (e.g., cold Hexane or Pentane for polar piperidines).
-
Stir rapidly.
-
The impurities wash away, leaving a purified oil that may spontaneously solidify.
Module 4: FAQ & Specific Scenarios
Q: My crystals are hygroscopic and turn into a puddle on the filter paper.
-
A: Piperidine HCl salts are often hygroscopic.
-
Fix: Filter under a blanket of Nitrogen or Argon.[2]
-
Fix: Wash with anhydrous ether (which repels water) and immediately move to a vacuum desiccator containing
or KOH pellets.
-
Q: Can I purify without crystallization?
-
A: Yes. If the salt method fails:
-
Distillation: Simple piperidines are volatile. Kugelrohr distillation is effective for small scale (<1g).
-
Chromatography: Piperidines "tail" (streak) on silica due to interaction with acidic silanols. Mandatory: Add 1% Triethylamine (TEA) or 1%
to your eluent (e.g., DCM/MeOH + 1% TEA) to deactivate the silica.
-
References
-
Toguri, D. et al. (2021). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Crystals, 11(11), 1326.[4]
-
BenchChem Technical Support. (2025). Purification of Piperidine Derivatives: Troubleshooting Guide.
-
Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Remedies.
-
LibreTexts Chemistry. (2022). Troubleshooting Crystallization: Oiling Out and Induction Methods.
-
Arulraj, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.[5]
Sources
Validation & Comparative
1H NMR spectrum analysis of 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine
Executive Summary & Technical Context
Content Type: Comparative Analysis Guide Subject: Spectral Characterization of 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine Primary Application: Verification of Paal-Knorr condensation products in medicinal chemistry libraries.
This guide provides a rigorous technical analysis of the 1H NMR spectrum for 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine (hereafter referred to as Compound A ). It contrasts the spectral "performance" (resolution, diagnostic signals, and structural confirmation) of the target molecule against its primary synthetic precursor, 4-amino-1-benzylpiperidine , and common impurities.[1]
The synthesis of Compound A is achieved via the Paal-Knorr reaction , condensing the primary amine of the piperidine with 2,5-hexanedione. Successful conversion is critical in drug development, as this scaffold often serves as a linker in antihistamine and antipsychotic pharmacophores.
Experimental Protocol & Methodology
Synthesis Workflow (Paal-Knorr)
To understand the NMR spectrum, one must understand the sample origin. The presence of specific impurities (unreacted diketone or hemiaminal intermediates) directly dictates spectral interpretation.
Figure 1: Reaction pathway for the synthesis of 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine.
NMR Sample Preparation Protocol
Objective: Maximize resolution of the diagnostic pyrrole and piperidine ring protons.
-
Solvent Selection: Use CDCl₃ (Chloroform-d) (99.8% D) + 0.03% TMS.
-
Reasoning: The target molecule is lipophilic. DMSO-d₆ is an alternative but may obscure the critical pyrrole-methyl region (~2.5 ppm) due to the solvent residual peak.
-
-
Concentration: Dissolve 10–15 mg of purified product in 0.6 mL solvent.
-
Integrity Check: Solution must be clear. Turbidity indicates residual inorganic salts from the workup, which causes line broadening.[1]
-
-
Acquisition Parameters:
-
Frequency: 400 MHz or higher (essential to resolve piperidine multiplets).
-
Scans (NS): 16 (minimum) to 64.[1]
-
Relaxation Delay (D1): 1.0 s (sufficient for qualitative analysis; increase to 5.0 s for qNMR).
-
Comparative Spectral Analysis
The most effective way to validate the structure is to compare the Target Product against the Precursor (Amine) . This differential analysis highlights the disappearance of starting material signals and the emergence of the pyrrole ring.
Diagnostic Signal Comparison Table
| Structural Feature | Proton Assignment | Precursor: 4-Amino-1-benzylpiperidine (δ ppm) | Target: Compound A (δ ppm) | Δ Shift / Diagnostic Note |
| Pyrrole Ring | C-H (3,4-position) | Absent | 5.75 – 5.85 (s, 2H) | Primary Confirmation. Sharp singlet characteristic of 2,5-dimethylpyrrole. |
| Pyrrole Ring | -CH₃ (2,5-position) | Absent | 2.20 – 2.30 (s, 6H) | Secondary Confirmation. Strong singlet.[1] Distinct from solvent/grease. |
| Piperidine | H-4 (Methine) | 2.60 – 2.80 (m, 1H) | 3.90 – 4.10 (m, 1H) | Significant Downfield Shift. The N-pyrrole group is aromatic and deshielding compared to the primary amine.[1] |
| Amine | -NH₂ | 1.5 – 2.0 (broad, 2H) | Absent | Disappearance confirms consumption of starting material. |
| Benzyl | -CH₂- (Benzylic) | ~3.50 (s, 2H) | 3.55 – 3.60 (s, 2H) | Remains largely unchanged; serves as an internal integration standard (2H).[1] |
| Aromatic | Phenyl Ring | 7.20 – 7.35 (m, 5H) | 7.25 – 7.40 (m, 5H) | Multiplet; typical monosubstituted benzene pattern.[1] |
| Piperidine | H-2,6 (Equatorial) | 2.80 – 2.95 (m, 2H) | 2.95 – 3.10 (m, 2H) | Slight downfield shift due to conformational change upon pyrrole formation.[1] |
Detailed Structural Logic
The transformation from a primary amine to a pyrrole creates a distinct "fingerprint" in the aliphatic region.
-
The "Pyrrole Singularity": The most distinct feature of Compound A is the singlet at ~5.8 ppm . In the precursor, this region is completely silent. If this peak is a multiplet or absent, the cyclization failed.
-
The Methyl Markers: The two methyl groups on the pyrrole ring appear as a sharp singlet integrating to 6 protons at ~2.2 ppm .
-
Comparison Note: If 2,5-hexanedione (reagent) is present, it shows a singlet at 2.19 ppm (very close to product) but also a singlet at 2.70 ppm (CH2).[1] You must check for the 2.70 ppm peak to rule out unreacted ketone.
-
-
Piperidine Ring Conformation: The H-4 proton (attached to the nitrogen of the pyrrole) shifts significantly downfield (from ~2.7 to ~4.0 ppm). This is due to the anisotropic effect of the newly formed aromatic pyrrole ring and the electron-withdrawing nature of the sp² hybridized nitrogen relative to the sp³ nitrogen in the precursor.
Signal Assignment Logic Flowchart
Use this logic gate to interpret the spectrum and identify common failure modes.
Figure 2: Step-by-step logic for validating the formation of the pyrrole ring and identifying impurities.
Troubleshooting & Impurity Profiling
When comparing the product's performance (purity) against alternatives, watch for these specific spectral artifacts:
Residual 2,5-Hexanedione (Reagent)
-
Significance: Common if excess reagent was used and not fully removed via wash/column.
-
Diagnostic Signal: Singlet at 2.70 ppm (CH2 of the diketone).
-
Overlap Risk: The methyl signal of the reagent (2.19 ppm) overlaps perfectly with the product's methyl signal (2.20–2.30 ppm). Do not rely on the methyl integration alone if the 2.70 ppm peak is present.
Residual Water
-
Significance: The Paal-Knorr reaction generates 2 equivalents of water.
-
Diagnostic Signal: Broad singlet at 1.56 ppm (in CDCl₃).[1]
-
Impact: Can obscure the piperidine H-3/H-5 multiplets (1.6–2.0 ppm). Dry the product thoroughly with Na₂SO₄ or MgSO₄ before NMR analysis.
Hemiaminal Intermediate
-
Significance: Incomplete cyclization.
-
Diagnostic Signal: Complex multiplets in the 3.0–4.0 ppm range and lack of the sharp aromatic pyrrole signal at 5.8 ppm.
References
-
Paal-Knorr Pyrrole Synthesis Mechanism & Applications. Organic Chemistry Portal. Retrieved from [Link]
- Synthesis and NMR Characterization of N-substituted 2,5-dimethylpyrroles.Royal Society of Chemistry (RSC) Advances.
- 1H NMR Data for Piperidine Derivatives.National Institute of Advanced Industrial Science and Technology (AIST)
Sources
LC-MS fragmentation patterns of benzylpiperidine pyrrole derivatives
An In-Depth Guide to the LC-MS Fragmentation Patterns of Benzylpiperidine Pyrrole Derivatives
This guide provides a comprehensive analysis of the characteristic fragmentation patterns of benzylpiperidine pyrrole derivatives observed in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of fragments to explain the underlying chemical principles and experimental considerations essential for accurate structural elucidation and method development.
Introduction: The Analytical Challenge
Benzylpiperidine pyrrole derivatives represent a complex class of molecules frequently encountered in pharmaceutical research and forensic analysis, particularly within the scope of new psychoactive substances (NPS).[1] Their structural complexity, arising from three distinct and interactive chemical moieties—the benzyl group, the piperidine ring, and the pyrrole (or more commonly, pyrrolidine) ring—presents a significant analytical challenge. Understanding the gas-phase fragmentation behavior of these molecules under electrospray ionization (ESI) and collision-induced dissociation (CID) is paramount for their unambiguous identification.
This guide will dissect the fragmentation pathways characteristic of each structural component and demonstrate how they combine to produce the product ion spectra observed in practice. We will compare these patterns to related chemical classes and provide a robust, self-validating experimental workflow for their analysis.
Foundational Principles: ESI and Collision-Induced Dissociation
The analytical approach discussed herein relies on LC-MS/MS, a technique prized for its sensitivity and specificity. The process begins with electrospray ionization (ESI), a soft ionization method that typically generates protonated molecular ions, denoted as [M+H]⁺, with minimal in-source fragmentation.[2] This is particularly effective for compounds like benzylpiperidine pyrrole derivatives, which contain basic nitrogen atoms that are readily protonated.[3]
Once the [M+H]⁺ precursor ion is isolated in the mass spectrometer, it is subjected to collision-induced dissociation (CID). In this step, the ion's kinetic energy is increased, and it is collided with an inert gas (e.g., nitrogen or argon). These collisions impart internal energy, leading to the fragmentation of the molecule along its weakest bonds or through energetically favorable rearrangement pathways. The resulting product ions are then mass analyzed, generating a tandem mass spectrum (MS/MS) that serves as a structural fingerprint of the molecule.
Dissecting the Fragmentation: A Moiety-by-Moiety Analysis
The fragmentation of a benzylpiperidine pyrrole derivative is not random; it is dictated by the chemical properties of its constituent parts. The most common and diagnostically significant cleavages occur at the benzyl group, the piperidine ring, and the pyrrolidine ring.
The Benzyl Moiety: A Dominant and Deceptive Rearrangement
For nearly any molecule containing a benzyl group (a benzene ring attached to a CH₂ group), one of the most prominent signals in the mass spectrum is an ion at a mass-to-charge ratio (m/z) of 91.[4] This is not, as one might assume, the simple benzyl cation. Instead, the initial benzyl cation undergoes a highly favorable rearrangement to form the tropylium ion.[4][5]
Causality: The driving force for this rearrangement is aromaticity. The benzyl cation is stabilized by resonance, but the tropylium ion—a seven-membered ring with six π-electrons—satisfies Hückel's rule for aromaticity, making it exceptionally stable.[4] This stability ensures that cleavage of the C-N or C-C bond to release this moiety is a dominant fragmentation pathway. In substituted benzyl groups, the m/z 91 peak will shift accordingly.[6]
Caption: Benzyl cation rearrangement to the highly stable tropylium ion.
The Piperidine Ring: Alpha-Cleavage and Ring Fission
The piperidine ring, a saturated heterocycle, is another major site of fragmentation.[3] The presence of the nitrogen atom directs the cleavage pathways.
-
Alpha-Cleavage: This is a primary fragmentation mechanism for amines.[7] The bond between the carbons adjacent to the nitrogen (the α-carbons) and their substituents is cleaved. This occurs because the resulting iminium ion is stabilized by the lone pair of electrons on the nitrogen.[3] The largest substituent on the α-carbon is typically lost preferentially.
-
Ring Fission/Opening: The piperidine ring can undergo cleavage, leading to the formation of various acyclic fragment ions.[8] This often follows an initial alpha-cleavage or hydrogen rearrangement.
The specific fragments generated from the piperidine ring are highly dependent on the substitution pattern.[3][9]
Caption: Primary fragmentation pathways for the piperidine ring.
The Pyrrolidine Moiety: Neutral Loss and Iminium Ion Formation
Similar to the piperidine ring, the pyrrolidine ring in synthetic cathinone-type compounds is also prone to cleavage. A very common pathway is the neutral loss of the entire pyrrolidine ring.[10] This results in the formation of an alkylphenone cation, which can then undergo further fragmentation.[10] Alternatively, cleavage within the pyrrolidine ring can occur, often leading to characteristic iminium ions.[11]
Integrated Fragmentation of a Benzylpiperidine Pyrrolidine Model Compound
When these moieties are combined, their fragmentation pathways compete and intersect, producing a complex but interpretable MS/MS spectrum. Let's consider a hypothetical N-benzyl-2-(pyrrolidin-1-ylmethyl)piperidine.
Upon CID, the protonated molecule [M+H]⁺ will likely exhibit the following key fragmentation pathways:
-
Dominant Tropylium Ion Formation: Cleavage of the bond between the benzyl CH₂ and the piperidine nitrogen will be a major pathway, yielding the characteristic m/z 91 tropylium ion.[12]
-
Piperidine Alpha-Cleavage:
-
Cleavage between the piperidine ring and the benzyl group, retaining the charge on the piperidine portion.
-
Cleavage between the piperidine C2 and the pyrrolidinemethyl substituent, leading to the loss of the pyrrolidinemethyl group.
-
-
Neutral Loss of Pyrrolidine: A rearrangement could lead to the neutral loss of the pyrrolidine moiety.[10]
-
Combined Cleavages: Sequential fragmentation events, such as the formation of an initial piperidine-containing fragment followed by the subsequent loss of the benzyl group, can also occur.
Caption: Proposed major fragmentation pathways for a model compound.
Comparative Analysis
The utility of these fragmentation patterns is enhanced when compared against other analytical options or similar molecular structures.
Comparison with Alternative Analytical Techniques
| Technique | Advantages | Disadvantages | Rationale for Use |
| LC-MS/MS (ESI) | High sensitivity and specificity; provides structural information from fragmentation; ideal for polar, non-volatile compounds.[6] | Isomers can be difficult to distinguish without chromatographic separation; requires reference standards for absolute confirmation. | Gold Standard: Best for complex mixtures (e.g., biological samples) and when structural confirmation is needed.[13] |
| GC-MS (EI) | Excellent for volatile compounds; extensive, standardized libraries for identification. | Requires derivatization for polar compounds; thermal degradation can occur; molecular ion often absent.[14] | Used in forensic labs for seized drug analysis where volatility is not an issue and library matching is prioritized.[6] |
| NMR Spectroscopy | Provides definitive structural elucidation, including stereochemistry. | Low sensitivity; requires pure, concentrated samples; expensive instrumentation. | Used for the characterization of new reference standards or novel isolated compounds.[8] |
Comparison with Structurally Related Compounds
Understanding how minor structural changes affect fragmentation is key to identifying unknown analogs.
| Compound Class | Key Differentiator | Impact on Fragmentation |
| Benzylpiperazines | Contains a second nitrogen in the six-membered ring. | Ring fragmentation pathways are altered; still produces a strong m/z 91 signal.[12] |
| Phenethylamines | Lacks the piperidine ring; has a flexible ethylamine chain. | Dominated by benzylic cleavage to form iminium ions; tropylium ion is less common as it requires rearrangement. |
| Synthetic Cathinones (α-PVP type) | Contains a carbonyl group adjacent to the pyrrolidine ring. | Fragmentation is heavily influenced by the carbonyl group, often leading to the loss of the pyrrolidine ring as a primary pathway.[10][15] |
Experimental Protocol: A Self-Validating LC-MS/MS Workflow
This protocol provides a robust starting point for the analysis of benzylpiperidine pyrrole derivatives. It incorporates self-validating steps to ensure data integrity.
Workflow Diagram
Caption: A self-validating LC-MS/MS experimental workflow.
Step-by-Step Methodology
-
Sample Preparation & System Suitability:
-
Prepare a stock solution of the reference standard at 1 mg/mL in methanol.
-
Create a working solution at 1 µg/mL by diluting the stock in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Inject a solvent blank to ensure no system contamination.
-
Inject the working solution to confirm retention time, peak shape, and instrument response (System Suitability).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size). A robust choice for retaining and separating moderately polar basic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid ensures the analytes are protonated for good peak shape and ESI efficiency.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.[3]
-
Column Temperature: 35 - 45 °C to ensure reproducible retention times.[3]
-
Injection Volume: 1 - 5 µL.[3]
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate. (This is a generic gradient and must be optimized).
-
-
Mass Spectrometry (MS) Conditions:
-
Instrument: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).[3]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode. Chosen due to the basicity of the nitrogen atoms.[3]
-
MS Scan Method:
-
Step 1: Full Scan (MS1): Scan a wide m/z range (e.g., 100-600) to find the m/z of the protonated molecule [M+H]⁺.
-
Step 2: Product Ion Scan (MS/MS): Isolate the [M+H]⁺ ion and scan for its fragment ions.
-
-
Collision Energy (CE): Optimize the CE (or use a CE ramp, e.g., 10-40 eV) to obtain a rich spectrum containing both high-mass and low-mass fragments. This is a critical parameter that directly controls the extent of fragmentation.
-
-
Data Analysis and Interpretation:
-
Identify the [M+H]⁺ ion in the full scan spectrum.
-
Analyze the product ion spectrum for characteristic fragments: the tropylium ion (m/z 91 or shifted), fragments from piperidine ring cleavage, and losses corresponding to the pyrrolidine moiety.
-
Compare the observed spectrum to known reference data or predict fragmentation pathways based on the principles outlined in this guide.
-
-
Post-Sequence Check:
-
Re-inject the working standard at the end of the analytical batch to verify that instrument performance has not drifted.
-
Conclusion
References
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TMP Chem. (2018). mass spectrometry: tropylium ion. YouTube. Available from: [Link]
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Flammang, R., et al. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the Chemical Society, Perkin Transactions 2, (8), 1485-1493. Available from: [Link]
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Davidson, J. T., & Jackson, G. P. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. International Journal of Mass Spectrometry, 453, 116343. Available from: [Link]
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Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Available from: [Link]
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Office of Justice Programs. (n.d.). Structural Characterization of Emerging Synthetic Drugs. Available from: [Link]
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Matchett, M. J., et al. (1971). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Canadian Journal of Chemistry, 49(3), 333-338. Available from: [Link]
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Davidson, J. T., & Jackson, G. P. (2021). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization-tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 32(5), 1274-1284. Available from: [Link]
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Slideshare. (n.d.). Fragmentation of different functional groups. Available from: [Link]
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Vessecchi, R., et al. (2011). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 22(3), 569-575. Available from: [Link]
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Antia, U., et al. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Journal of Forensic Sciences, 55(5), 1311-1318. Available from: [Link]
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ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Available from: [Link]
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ResearchGate. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available from: [Link]
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Suzuki, O., et al. (2001). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. Analytical Sciences, 17(7), 893-895. Available from: [Link]
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Niebel, A., et al. (2020). Detection and quantification of synthetic cathinones and selected piperazines in hair by LC-MS/MS. Forensic Science, Medicine, and Pathology, 16(2), 244-255. Available from: [Link]
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Westphal, F., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2425-2437. Available from: [Link]
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Huskie Commons. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available from: [Link]
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Office of Justice Programs. (2021). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available from: [Link]
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BORIS Portal. (n.d.). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Available from: [Link]
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Adamowicz, P., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3338. Available from: [Link]
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Hilaris Publisher. (2022). Comparison of Piperazine Designer Drug Abuse Detection Methods Using LC-DAD and LC-MS. Journal of Forensic Research. Available from: [Link]
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LCGC International. (n.d.). Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. Available from: [Link]
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Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2673-2680. Available from: [Link]
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Gu, M., et al. (2012). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 23(3), 478–490. Available from: [Link]
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IntechOpen. (n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available from: [Link]
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A Senior Application Scientist's Guide to Pyrrole, Pyrrolidine, and Piperidine Analogs: A Comparative Analysis of Biological Activity
Introduction: The Strategic Choice of Nitrogen Heterocycles in Drug Discovery
In the intricate process of drug design and development, the selection of a core heterocyclic scaffold is a decision of paramount importance. This choice profoundly influences a drug candidate's physicochemical properties, its pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the most prevalent nitrogen-containing heterocycles in medicinal chemistry, the aromatic five-membered pyrrole ring and its saturated counterparts, the five-membered pyrrolidine and the six-membered piperidine, stand out as "privileged scaffolds".[1][2] Their frequent appearance in a vast array of biologically active compounds and approved drugs underscores their significance.[3][4][5]
This guide offers an in-depth, data-driven comparison of these three scaffolds. We will explore how their distinct structural and electronic features—the aromaticity of pyrrole versus the saturated, flexible nature of pyrrolidine and the more rigid structure of piperidine—translate into diverse biological activities. This analysis is designed for researchers, scientists, and drug development professionals to facilitate informed decision-making in the strategic design of novel therapeutics.
Physicochemical Properties: A Tale of Three Rings
The fundamental differences in the structure of pyrrole, pyrrolidine, and piperidine give rise to distinct physicochemical properties that are critical for drug design. While pyrrolidine and piperidine are saturated amines, pyrrole is an aromatic heterocycle, which significantly alters its properties.
| Property | Pyrrole | Pyrrolidine | Piperidine | Key Considerations for Drug Design |
| Aromaticity | Aromatic | Non-aromatic | Non-aromatic | Pyrrole's planarity and electron distribution influence π-π stacking interactions with biological targets.[6] The lack of aromaticity in pyrrolidine and piperidine allows for a three-dimensional structure. |
| pKa of Conjugate Acid | ~ -3.8 | ~11.27[1] | ~11.22[1] | Pyrrolidine and piperidine are strongly basic, making them suitable for forming salt forms and engaging in ionic interactions.[1] Pyrrole is not basic. |
| logP (Octanol/Water) | 0.75 | 0.46[1] | 0.84[1] | Piperidine is the most lipophilic, which can affect solubility, cell permeability, and potential off-target effects.[1] Pyrrole's lipophilicity is intermediate, while pyrrolidine is the most hydrophilic of the three. |
| Conformational Flexibility | Planar/Rigid | Flexible (envelope/twist conformations) | Relatively Rigid (prefers chair conformation)[1] | The flexibility of the pyrrolidine ring can be advantageous for adapting to the binding site of a target, while the rigidity of piperidine can lock in a bioactive conformation, potentially increasing potency and selectivity.[1][7] |
Comparative Analysis of Biological Activity
The choice between a pyrrole, pyrrolidine, or piperidine scaffold can have a profound impact on a compound's biological activity. This is often attributed to the differences in ring size, aromaticity, conformational flexibility, and the spatial orientation of substituents.[1]
Pyrrole: The Aromatic Contender
The pyrrole ring is a versatile pharmacophore found in a wide range of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[2][8][9] Its electron-rich aromatic nature allows it to participate in various non-covalent interactions with biological targets.
-
Anticancer Activity: Pyrrole derivatives have been developed as potent anticancer agents.[9] For instance, Sunitinib, an FDA-approved drug for renal cell carcinoma, features a pyrrole ring that is crucial for its activity as a receptor tyrosine kinase inhibitor.[2] Structure-activity relationship (SAR) studies often reveal that substitutions on the pyrrole ring are critical for modulating potency and selectivity.[9]
-
Enzyme Inhibition: The planar structure of the pyrrole ring can be advantageous for fitting into the active sites of enzymes. Studies have shown that the incorporation of a carbonyl group into a pyrrole molecule is often a key moiety for biological activity.[8]
Pyrrolidine and Piperidine: The Saturated Scaffolds in Action
Pyrrolidine and piperidine are foundational structures in many pharmaceuticals, particularly those targeting the central nervous system (CNS).[3][5] Their ability to carry a positive charge at physiological pH and their three-dimensional structures are key to their biological function.
-
CNS Activity: The piperidine scaffold is a prominent feature in numerous CNS drugs, including antipsychotics like Risperidone and Haloperidol, and the Alzheimer's drug Donepezil.[3] The conformational rigidity of the piperidine ring helps to pre-organize substituents for optimal interaction with CNS receptors.[10] Pyrrolidine-containing compounds, such as the nootropic aniracetam, also exhibit significant CNS activity.[5]
-
Receptor Binding and Selectivity: The switch from a piperidine to a pyrrolidine ring, or vice versa (a strategy known as scaffold hopping), can significantly alter receptor binding affinity and selectivity. For example, in the development of potent pancreatic lipase inhibitors, it was found that the orientation of functional groups on pyrrolidine derivatives could enhance hydrogen bonding and hydrophobic interactions, potentially leading to improved binding affinity compared to their piperidine counterparts.[1][11]
-
Impact on Pharmacokinetics: The choice between these two saturated rings can also influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The slightly higher lipophilicity of piperidine may lead to differences in membrane permeability and volume of distribution compared to pyrrolidine analogs.[1] In terms of metabolic stability, while both rings are generally stable, they can be susceptible to oxidation.[1][12] However, some studies have suggested that in certain contexts, the pyrrolidine ring may offer enhanced metabolic stability.[1]
Visualizing the Comparison Workflow
The following diagram illustrates a generalized workflow for the comparative evaluation of pyrrole, pyrrolidine, and piperidine analogs in a drug discovery program.
Caption: A typical workflow for comparing heterocyclic analogs.
Experimental Protocols for Biological Activity Assessment
To objectively compare the biological activity of different heterocyclic analogs, standardized and robust experimental protocols are essential. Below are detailed methodologies for two common assays used in drug discovery.
Protocol 1: Competitive Radioligand Binding Assay for GPCRs
This assay is used to determine the binding affinity (Ki) of a test compound for a G-protein coupled receptor (GPCR) by measuring its ability to compete with a radiolabeled ligand.[13]
Causality Behind Experimental Choices:
-
Choice of Radioligand: A radioligand with high affinity and specificity for the target receptor is chosen to ensure a robust signal-to-noise ratio.
-
Cell Membranes: Using cell membranes expressing the target GPCR provides a more physiologically relevant environment than purified protein.[13]
-
Incubation Time and Temperature: These are optimized to ensure the binding reaction reaches equilibrium.[13]
-
Filtration: Rapid filtration is used to separate bound from unbound radioligand, which is crucial for accurate quantification.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand Solution: Dilute the radiolabeled ligand (e.g., [3H]-spiperone for dopamine D2 receptors) in assay buffer to a final concentration close to its Kd value.
-
Test Compound Solutions: Prepare serial dilutions of the pyrrole, pyrrolidine, and piperidine analogs in assay buffer.
-
Non-specific Binding Control: Prepare a solution of a known, non-labeled ligand at a high concentration (e.g., 10 µM unlabeled haloperidol).
-
Cell Membrane Preparation: Thaw a vial of cell membranes expressing the target GPCR on ice and dilute to the desired concentration in assay buffer.
-
-
Assay Procedure:
-
To a 96-well plate, add:
-
25 µL of assay buffer (for total binding) or non-specific binding control.
-
25 µL of the test compound dilutions.
-
50 µL of the radioligand solution.
-
100 µL of the diluted cell membrane preparation to initiate the reaction.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) with gentle shaking.
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Enzyme Inhibition Assay
This protocol describes a general procedure to determine the IC50 value of an inhibitor against a specific enzyme.[14]
Causality Behind Experimental Choices:
-
Substrate Concentration: The substrate concentration is typically set at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[15]
-
Enzyme Concentration: The enzyme concentration should be in the linear range of the assay to ensure that the reaction rate is proportional to the enzyme concentration.
-
Controls: Positive (no inhibitor) and negative (no enzyme) controls are essential for data normalization and to account for background signal.[14]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer that is optimal for the enzyme's activity (pH, ionic strength).
-
Enzyme Solution: Dilute the stock enzyme solution in assay buffer to the desired working concentration.
-
Substrate Solution: Prepare the substrate solution in assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the pyrrole, pyrrolidine, and piperidine analogs in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add:
-
10 µL of the inhibitor solutions or assay buffer (for the uninhibited control).
-
80 µL of the enzyme solution.
-
-
Pre-incubate the plate for 15 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
-
Detection:
-
Measure the product formation over time using a plate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, or luminescence).
-
Record the reaction rate (initial velocity) for each well.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[15]
-
Caption: General workflow for an enzyme inhibition assay.
Conclusion and Future Perspectives
The choice between pyrrole, pyrrolidine, and piperidine is a nuanced decision that must be guided by the specific objectives of a drug discovery program. Pyrrole, with its aromatic and planar structure, offers unique opportunities for π-stacking and other electronic interactions. In contrast, the saturated scaffolds of pyrrolidine and piperidine provide three-dimensional diversity and the ability to incorporate a basic nitrogen center.
While they share similarities, the differences in lipophilicity, basicity, and conformational flexibility between pyrrolidine and piperidine can be strategically leveraged to fine-tune a compound's ADME properties and biological activity.[1] Piperidine's relative rigidity can be beneficial for achieving high binding affinity through conformational restriction, whereas pyrrolidine's greater flexibility may be advantageous when conformational adaptability is required for target engagement.[1]
Future research will undoubtedly continue to explore the vast chemical space offered by these versatile heterocycles. The development of novel synthetic methodologies will provide access to an even greater diversity of analogs, and a deeper understanding of their interactions with biological targets will continue to guide the rational design of the next generation of therapeutics.
References
- Benchchem. Application of Piperidine Scaffolds in Central Nervous System Drug Discovery: Application Notes and Protocols.
- Benchchem. Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
- ResearchGate. Structure of some pyrrole drugs. | Download Scientific Diagram.
- PubMed. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships.
- RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
- PubMed. A standard operating procedure for an enzymatic activity inhibition assay.
- Benchchem. A Comparative Guide to Piperidine Analogs in CNS Research: From Simple Scaffolds to Potent Neuromodulators.
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- The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
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- Building Blocks | Blog. C-Substituted Pyrrolidines from Life Chemicals Inspiring Your Drug Discovery Endeavour!
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- NCBI - NIH. Basics of Enzymatic Assays for HTS.
- MDPI. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.
- ResearchGate. (PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics.
- Benchchem. comparing the in vitro metabolic stability of piperidine vs. pyrrolidine analogs.
- Difference Between Pyrrolidine and Piperidine.
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A Comparative Guide to HPLC Method Development for Purity Determination of 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine
Introduction
In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or synthetic intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine, a molecule featuring a basic piperidine core and aromatic moieties, represents a class of structures frequently encountered in medicinal chemistry. Ensuring its purity requires a robust, selective, and validated analytical method. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this task, offering high-resolution separation for complex mixtures.[1]
This guide provides an in-depth, comparative analysis of two distinct Reversed-Phase HPLC (RP-HPLC) methods developed for the purity assessment of this target compound. We will explore the scientific rationale behind the experimental choices, from column chemistry to mobile phase optimization, and present supporting data to guide researchers in selecting the most suitable approach for their needs. The objective, as mandated by regulatory bodies and good scientific practice, is to develop a method that is "suitable for its intended purpose."[2][3]
Analyte Characterization and Initial Chromatographic Considerations
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties.
-
Structure: 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine
-
Key Features:
-
Basic Piperidine Ring: The tertiary amine in the piperidine ring is basic, with an estimated pKa > 9. This feature is a primary cause of poor peak shape (tailing) in RP-HPLC.[4][5] Tailing occurs due to secondary ionic interactions between the protonated basic analyte and negatively charged residual silanol groups on the silica-based stationary phase.[4][5][6]
-
Aromatic Moieties: The benzyl and pyrrole rings contain chromophores, making the molecule suitable for UV detection.
-
Hydrophobicity: The molecule possesses significant non-polar character, making it an ideal candidate for retention and separation on a reversed-phase column (e.g., C18, Phenyl-Hexyl).
-
Based on this analysis, a reversed-phase HPLC approach with UV detection is the logical starting point. The critical challenge to overcome will be mitigating the peak tailing associated with the basic piperidine moiety.
Method Development and Optimization Strategy
Our strategy involves a systematic approach, beginning with initial screening and culminating in two optimized, comparative methods. The overall workflow is designed to efficiently identify and refine critical chromatographic parameters.
Sources
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- 6. chromtech.com [chromtech.com]
Donepezil analogs vs. 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine binding affinity
[1]
Executive Summary
Objective: To evaluate the acetylcholinesterase (AChE) binding efficacy of the gold-standard therapeutic Donepezil against the structural analog 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine (hereafter referred to as Pyrrole-Piperidine Analog ).[1][2][3]
Core Insight: Donepezil achieves picomolar-to-low-nanomolar potency (IC₅₀ ≈ 5.7 nM) through a dual-binding mechanism , bridging the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).[1] The Pyrrole-Piperidine Analog, lacking the extended linker and the bulky indanone moiety, functions primarily as a CAS-selective binder . While it retains the essential benzyl-piperidine pharmacophore, the substitution of the indanone with a compact 2,5-dimethylpyrrole ring results in a significant reduction in binding affinity (typically shifting to the high nanomolar or micromolar range), demonstrating the critical role of the PAS-anchoring moiety in high-potency AChE inhibition.
Molecular Architecture & SAR Analysis
The structural divergence between the two compounds dictates their binding modes. This section analyzes the pharmacophores responsible for affinity.
| Feature | Donepezil (Reference Standard) | Pyrrole-Piperidine Analog | SAR Implication |
| CAS Anchor | N-Benzylpiperidine | N-Benzylpiperidine | Both compounds bind to Trp86 in the CAS via |
| Linker | Methylene linker | Direct bond (N-C) | Donepezil's linker allows the molecule to span the enzyme gorge. The analog's lack of a linker restricts it to the bottom of the gorge. |
| PAS Anchor | Dimethoxyindanone | 2,5-Dimethylpyrrole | The indanone moiety stacks with Trp279 at the PAS.[4][5] The small pyrrole ring is too distant and sterically distinct to replicate this interaction. |
| Binding Mode | Dual-Site (CAS + PAS) | Single-Site (CAS Dominant) | Dual-site binding creates a "molecular clamp," exponentially increasing residence time and affinity.[1] |
Comparative Binding Affinity Data[6][7][8]
The following data aggregates standard inhibitory concentration (IC₅₀) values derived from established literature on N-benzylpiperidine derivatives.
In Vitro Inhibition Profile (hAChE)
| Compound | IC₅₀ (nM) | Binding Type | Mechanism of Action |
| Donepezil | 5.7 ± 0.5 | Dual-Site | Mixed Competitive/Non-competitive |
| Pyrrole-Piperidine Analog | ~850 - 2,100 * | Single-Site | Competitive (CAS specific) |
| Tacrine (Control) | 424 | Single-Site | CAS Binder |
*Note: Values for the specific dimethylpyrrole analog are representative of the N-substituted pyrrolyl-piperidine class lacking extended PAS-linkers. Without the indanone extension, affinity typically drops 100-1000 fold compared to Donepezil.[1]
Mechanistic Visualization (Pathway & Workflow)
Figure 1: Dual-Site vs. Single-Site Binding Mechanism
This diagram illustrates the structural logic dictating the potency difference. Donepezil spans the enzymatic gorge, while the analog is isolated in the catalytic site.
Caption: Comparative binding topology. Donepezil (Green) bridges CAS and PAS, creating a high-affinity clamp. The Pyrrole Analog (Yellow) binds only to CAS, resulting in lower affinity.
Experimental Protocols
To validate these affinity differences, the following self-validating protocols are recommended.
A. Ellman’s Colorimetric Assay (In Vitro Validation)
Principle: Measures the rate of production of thiocholine as acetylthiocholine is hydrolyzed. Thiocholine reacts with DTNB to form a yellow anion (TNB).
-
Reagent Preparation:
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).[1]
-
Enzyme: Human Recombinant AChE (0.05 U/mL).
-
-
Compound Dilution:
-
Prepare serial dilutions of Donepezil (1 nM – 1000 nM) and Pyrrole Analog (10 nM – 100 µM) in DMSO (final DMSO < 1%).
-
-
Incubation:
-
Mix 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor.
-
Incubate at 25°C for 15 minutes (allows equilibrium binding).
-
-
Reaction Initiation:
-
Add 10 µL DTNB and 10 µL ATCh.
-
-
Measurement:
-
Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate % Inhibition =
.[1] -
Plot log[Concentration] vs. % Inhibition to determine IC₅₀ using non-linear regression (GraphPad Prism).
-
B. Molecular Docking Workflow (In Silico Validation)
Principle: Predicts the binding pose and energy score (
Caption: Standardized in silico workflow for verifying binding modes against Crystal Structure 1EVE.
Strategic Recommendations
-
For Drug Development: The 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine scaffold is insufficient as a standalone therapeutic candidate due to its inability to engage the PAS.
-
Optimization Strategy: To rival Donepezil, the pyrrole ring must be functionalized with a linker (2-4 carbons) attached to a hydrophobic aromatic group (e.g., a benzyl or phthalimide group) to restore PAS interaction.[1]
-
Utility: Use the pyrrole analog as a low-molecular-weight fragment for fragment-based drug design (FBDD), specifically to probe the steric tolerance of the CAS region.
References
-
Sugimoto, H., et al. (1995).[1] "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry.
-
Kryger, G., et al. (1999).[1] "Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs." Structure.
-
Cheung, J., et al. (2012). "Structures of human acetylcholinesterase in complex with pharmacologically important ligands." Journal of Medicinal Chemistry.
-
BenchChem. (2025).[6] "A Comparative Analysis of N-Benzylpiperidines as Acetylcholinesterase Inhibitors."
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- 3. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validating Structure of Paal-Knorr Reaction Products by ¹³C NMR
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Structural Ambiguity in Pyrrole Synthesis
In drug discovery, the pyrrole core is a privileged scaffold, found in blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib. The Paal-Knorr synthesis—condensing 1,4-dicarbonyls with primary amines—is the industry standard for generating these rings.
However, a critical analytical blind spot exists. When synthesizing fully substituted (tetrasubstituted) pyrroles, ¹H NMR becomes unreliable because the ring lacks protons to signal cyclization. Mass Spectrometry (MS) confirms molecular weight but cannot distinguish between the desired cyclic pyrrole and isomeric open-chain imine intermediates.
This guide establishes ¹³C NMR as the definitive validation method. We provide a comparative analysis, a self-validating protocol, and the specific chemical shift logic required to confirm the formation of the aromatic pyrrole core with absolute certainty.
Comparative Analysis: Why ¹³C NMR is the Gold Standard
While ¹H NMR is faster, it fails in specific Paal-Knorr scenarios where ¹³C NMR excels. The following table compares the utility of standard analytical techniques for this specific reaction.
| Feature | ¹H NMR (Proton) | Mass Spectrometry (MS) | ¹³C NMR (Carbon) |
| Primary Signal | Hydrogen connectivity | Molecular Mass (m/z) | Carbon Skeleton |
| Tetrasubstituted Rings | Silent. No ring protons to observe. | Ambiguous. Cannot distinguish isomer (imine vs. pyrrole). | Definitive. Distinct signals for ring carbons. |
| Reaction Monitoring | Difficult if alkyl groups overlap. | Good for consumption, bad for structure. | Excellent. Disappearance of C=O (>200 ppm) is binary proof. |
| Quaternary Carbons | Invisible. | N/A | Visible (requires optimized relaxation delay). |
| Verdict | Preliminary Check | Confirmation of Mass | Structural Proof |
Expert Insight: In tetrasubstituted pyrrole synthesis, the starting material (1,4-diketone) and the product often possess identical alkyl side chains. ¹H NMR will show these alkyl signals in both spectra with only minor shifts, leading to potential false positives. Only ¹³C NMR reveals the transformation of the backbone itself.
The Mechanistic Logic of Validation[1]
To validate the product, one must understand the transformation of the carbon environments.[1] The Paal-Knorr reaction converts two electrophilic carbonyl carbons into two electron-rich aromatic carbons.
3.1 Reaction Pathway Visualization
The following diagram outlines the conversion from the open-chain dione to the cyclic aromatic system.
Figure 1: The mechanistic flow of the Paal-Knorr reaction. The critical validation step is confirming the transition from the open-chain dione to the closed aromatic pyrrole.
Technical Deep Dive: The "Smoking Gun" Shifts
The validation relies on two distinct spectral events in the ¹³C NMR spectrum.
A. The Disappearance of the Carbonyl (200+ ppm)
-
Starting Material: 1,4-diketones (e.g., hexane-2,5-dione) exhibit carbonyl signals deep downfield, typically 205–210 ppm .
-
Validation Criterion: A successful reaction must show the complete absence of signals above 170 ppm. Any residual peak here indicates unreacted starting material.
B. The Appearance of the Pyrrole Core (100–130 ppm)
Upon cyclization, the carbonyl carbons become the
- -Carbons (C2/C5): These resonate in the 120–130 ppm range. They are deshielded by the adjacent nitrogen but shielded relative to the original carbonyl.
- -Carbons (C3/C4): These typically appear upfield at 105–115 ppm , reflecting the electron-rich nature of the pyrrole ring.
Reference Data:
For 2,5-dimethylpyrrole in
- -C (Ring): ~127 ppm
- -C (Ring): ~105 ppm
-
Methyl groups: ~13 ppm
Experimental Protocol: Self-Validating Workflow
This protocol ensures that the spectral data collected is of sufficient quality to detect quaternary carbons, which often have long relaxation times (
Step 1: Synthesis (General Procedure)[2]
-
Combine 1,4-diketone (1.0 eq) and primary amine (1.2 eq) in a round-bottom flask.
-
Add catalytic acetic acid (1-5 mol%) and ethanol (or run solvent-free for liquid amines).
-
Reflux for 2-4 hours. Monitor by TLC.[3]
-
Workup: Neutralize with
, extract with EtOAc, and concentrate.
Step 2: ¹³C NMR Acquisition (Critical)
Standard default parameters often miss quaternary carbons (the ring carbons) due to saturation. Use these settings:
-
Solvent:
(preferred for resolution) or (if solubility is poor). -
Pulse Sequence: Proton-decoupled ¹³C (e.g., zgpg30 on Bruker).
-
Relaxation Delay (d1): Set to 2.0 – 5.0 seconds . (Standard is often 1.0s; increasing this allows quaternary carbons to relax and appear).
-
Scans (NS): Minimum 256 scans (512 preferred) to distinguish small quaternary peaks from baseline noise.
Step 3: Spectral Analysis Workflow
Follow this decision tree to interpret your data.
Figure 2: Decision tree for interpreting ¹³C NMR data in Paal-Knorr synthesis. This logic filters out common failure modes like incomplete reaction or imine formation.
Troubleshooting & Common Pitfalls
-
The "Imine Trap": If you see peaks around 160–170 ppm , the cyclization failed. You have formed the open-chain imine (Schiff base) but failed to dehydrate/cyclize. Solution: Increase heat or acid catalyst concentration.
-
Missing Quaternary Peaks: If you see the alkyl groups but the aromatic region (100-130 ppm) is empty, you likely didn't use a long enough relaxation delay (d1). Solution: Re-run NMR with d1 = 5s.
-
Symmetry Simplification: Remember that symmetric pyrroles (e.g., from 2,5-hexanedione) will show fewer peaks than expected. A 2,5-dimethylpyrrole has only two distinct ring carbon signals (due to
symmetry), not four.
References
-
Amarnath, V., et al. (1991).[4] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. "Paal-Knorr Pyrrole Synthesis." [Link]
-
University of Wisconsin-Madison. "¹³C NMR Chemical Shift Table." [Link]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard Reference for NMR Shifts). [Link]
Sources
A Comparative Guide to Screening 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine for Neuroprotective Effects
Introduction
The relentless progression of neurodegenerative diseases such as Alzheimer's, Parkinson's, and stroke necessitates the urgent discovery of novel neuroprotective agents. This guide provides a comprehensive framework for the preclinical screening of a novel synthetic compound, 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine (hereafter referred to as Compound X), for potential neuroprotective properties. While no direct studies on Compound X exist, its chemical architecture, featuring a piperidine nucleus and a pyrrole moiety, offers a compelling rationale for investigation. Piperidine derivatives are known to exhibit a range of pharmacological properties, including neuroprotective activities.[1][2] Similarly, pyrrole-containing compounds have demonstrated significant antioxidant and neuroprotective effects in various in vitro models of neurotoxicity.[3][4][5][6][7]
This document is designed for researchers, scientists, and drug development professionals. It will not only outline a systematic, multi-tiered screening strategy—from initial in vitro cytotoxicity assessments to more complex mechanistic studies—but also delve into the scientific principles underpinning each experimental choice. We will compare the hypothetical performance of Compound X against well-established neuroprotective agents, providing a robust context for data interpretation.
Pre-Screening Considerations: Rationale and Hypothesis
The core hypothesis is that Compound X, by virtue of its piperidine and pyrrole scaffolds, may confer neuroprotection by mitigating oxidative stress, inhibiting apoptotic pathways, and preserving mitochondrial function. The benzyl group may also influence its lipophilicity and ability to cross the blood-brain barrier.[8]
Our screening strategy is designed to test this hypothesis through a logical, stepwise progression.
Experimental Workflow: A Multi-Tiered Approach
A hierarchical screening approach is crucial for efficiently evaluating the neuroprotective potential of a novel compound. This workflow minimizes resource expenditure by eliminating non-viable candidates early in the process.
Caption: A multi-tiered workflow for screening Compound X.
Tier 1: Foundational In Vitro Screening
The initial tier focuses on establishing a safe therapeutic window and obtaining the first evidence of neuroprotection in a general stress model.
Cytotoxicity Assessment
Objective: To determine the concentration range of Compound X that is non-toxic to neuronal cells. This is a critical first step to ensure that any observed protective effects are not confounded by the compound's own toxicity.
Chosen Model: The human neuroblastoma cell line SH-SY5Y is a widely used and well-characterized model in neurobiology research due to its human origin and ability to be differentiated into a more mature neuronal phenotype.[9][10][11][12]
Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[13][14][15] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[14][15]
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.[11]
-
Compound Treatment: Prepare serial dilutions of Compound X (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the old medium with 100 µL of the medium containing the different concentrations of Compound X. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Primary Neuroprotection Assay
Objective: To evaluate the ability of Compound X to protect neuronal cells from oxidative stress-induced cell death. Oxidative stress is a common pathological mechanism in many neurodegenerative diseases.[16][17][18]
Model: SH-SY5Y cells will be exposed to hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), potent inducers of oxidative stress and neuronal cell death.[5][6][7][16]
Comparative Compounds:
-
N-Acetylcysteine (NAC): A well-known antioxidant and precursor to glutathione, serving as a robust positive control.
-
Edaravone: A free radical scavenger used clinically for stroke and ALS, providing a benchmark with translational relevance.[10]
Detailed Protocol: H2O2-Induced Neurotoxicity Model
-
Cell Seeding: Seed SH-SY5Y cells as described in the MTT assay protocol.
-
Pre-treatment: After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of Compound X (determined from the cytotoxicity assay), NAC (e.g., 1 mM), or Edaravone (e.g., 100 µM). Incubate for 2 hours.
-
Induction of Injury: Add H2O2 to a final concentration that induces approximately 50% cell death (e.g., 200 µM, to be optimized) to all wells except the control group.
-
Incubation: Incubate for 24 hours.
-
Viability Assessment: Assess cell viability using the MTT assay as described above.
Data Presentation: Comparative Neuroprotection
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Control (untreated) | - | 100 ± 5.2 |
| H2O2 alone | 200 µM | 48 ± 3.9 |
| Compound X | 1 µM | 65 ± 4.1 |
| Compound X | 5 µM | 78 ± 3.5 |
| Compound X | 10 µM | 85 ± 4.8 |
| N-Acetylcysteine (NAC) | 1 mM | 82 ± 5.0 |
| Edaravone | 100 µM | 88 ± 4.3 |
Data are presented as mean ± SD and are hypothetical for illustrative purposes.
Tier 2: Unraveling the Mechanism of Action
Positive results in Tier 1 warrant a deeper investigation into the underlying neuroprotective mechanisms of Compound X.
Quantification of Intracellular Reactive Oxygen Species (ROS)
Objective: To directly measure the antioxidant capacity of Compound X by quantifying its ability to reduce intracellular ROS levels.
Assay: The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.[19] Non-fluorescent DCFH-DA is taken up by cells and deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19][20]
Detailed Protocol: DCFH-DA Assay
-
Cell Treatment: Follow the same pre-treatment and injury induction steps as in the primary neuroprotection assay.
-
DCFH-DA Staining: After the desired treatment period, wash the cells with warm PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
Assessment of Mitochondrial Integrity
Objective: To determine if Compound X protects mitochondria, the primary source of cellular energy and a key player in apoptosis. Mitochondrial dysfunction is a hallmark of neurodegeneration.
Assay: The JC-1 assay is used to monitor mitochondrial membrane potential (ΔΨm).[21][22][23] In healthy cells with a high ΔΨm, the JC-1 dye forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[21][22] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[22]
Detailed Protocol: JC-1 Assay
-
Cell Treatment: Treat cells as described in the primary neuroprotection assay.
-
JC-1 Staining: At the end of the treatment, add JC-1 staining solution (e.g., 5 µg/mL) to the culture medium and incubate for 20 minutes at 37°C.
-
Washing: Wash the cells twice with assay buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity for both red (excitation ~535 nm, emission ~590 nm) and green (excitation ~485 nm, emission ~530 nm) signals using a fluorescence plate reader.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A higher ratio indicates healthier mitochondria.
Apoptosis Pathway Analysis
Objective: To investigate whether Compound X inhibits the execution phase of apoptosis.
Assay: A Caspase-3/7 activity assay will be used. Caspases-3 and -7 are key executioner caspases that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[24][25][26][27] The assay uses a synthetic substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate) that is cleaved by active caspase-3/7, releasing a chromophore or fluorophore that can be quantified.[24][27]
Detailed Protocol: Colorimetric Caspase-3 Assay
-
Cell Lysis: After treatment, collect and lyse the cells using a provided lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, mix an equal amount of protein from each sample with the reaction buffer containing the DEVD-pNA substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Read the absorbance at 405 nm.[24]
-
Data Analysis: Compare the absorbance of treated samples to the H2O2-only group to determine the percentage inhibition of caspase-3/7 activity.
Potential Signaling Pathway for Compound X
Based on its potential to mitigate oxidative stress and preserve mitochondrial function, Compound X might modulate the Nrf2 signaling pathway, a master regulator of the antioxidant response.
Caption: Hypothesized modulation of the Nrf2 pathway by Compound X.
Tier 3: Advanced Models and In Vivo Confirmation
Promising candidates from Tier 2 should be advanced to more complex and disease-relevant models.
In Vitro Disease Models
Objective: To assess the efficacy of Compound X in a model that more closely mimics a specific neurodegenerative disease.
Model Example (Parkinson's Disease): The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, is selectively taken up by dopaminergic neurons and inhibits complex I of the mitochondrial respiratory chain, leading to cell death.[16] This is a classic in vitro model for Parkinson's disease.[28][29][30]
Comparative Compound: Selegiline, a monoamine oxidase-B (MAO-B) inhibitor used in Parkinson's therapy, can prevent the conversion of MPTP to MPP+ and has shown neuroprotective properties.
In Vivo Proof-of-Concept
Objective: To evaluate the neuroprotective effects of Compound X in a living organism.
Model Example (Parkinson's Disease): The unilateral 6-OHDA lesion model in rats or mice is a gold-standard preclinical model of Parkinson's disease.[28][30] 6-OHDA is injected into the striatum or the medial forebrain bundle, causing a progressive loss of dopaminergic neurons in the substantia nigra.
Assessments:
-
Behavioral Tests: Rotational behavior (apomorphine- or amphetamine-induced), cylinder test for forelimb akinesia.
-
Histological Analysis: Immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.
-
Biochemical Analysis: Measurement of dopamine and its metabolites in the striatum via HPLC.
Conclusion
This guide outlines a rigorous and scientifically grounded strategy for the initial screening of 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine for neuroprotective effects. By progressing through a multi-tiered system of in vitro assays, from basic viability to mechanistic and disease-relevant models, researchers can build a comprehensive profile of the compound's activities. The inclusion of established positive controls and the ultimate transition to in vivo models are essential for validating any promising in vitro findings. This systematic approach ensures that resources are used efficiently and that the data generated are robust, reliable, and translatable, paving the way for the potential development of a novel therapeutic agent for neurodegenerative diseases.
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A Comparative Guide to Reference Standards for the Analysis of 1-Benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Reference Standard
In the landscape of pharmaceutical development and quality control, the reference standard is the cornerstone of analytical accuracy and reliability. For a compound such as 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine, a novel substance with potential therapeutic applications, the establishment of a well-characterized reference standard is not merely a procedural step but a fundamental requirement for ensuring the integrity of all subsequent analytical data. This guide provides a comprehensive comparison of sourcing and qualifying a reference standard, contrasting a commercially procured standard with an in-house developed standard. We will delve into the essential analytical experiments required for full characterization, supported by practical protocols and illustrative data. For the purpose of demonstrating the analytical principles with real-world data, we will use the well-characterized compound 1-benzyl-4-phenyl-1H-1,2,3-triazole as a case study, as detailed spectral information for this molecule is publicly available. The principles and methodologies described are directly applicable to the qualification of a reference standard for 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine.
The Dichotomy of Sourcing: Commercial vs. In-House Reference Standards
The decision to either purchase a commercially available reference standard or to synthesize and qualify one in-house is a critical juncture in the analytical lifecycle of a new chemical entity. Each pathway presents a unique set of advantages and challenges that must be weighed against the project's timelines, budget, and regulatory strategy.
A commercial reference standard , particularly from an accredited supplier, offers the immediate advantage of a well-documented material with an established purity and a comprehensive Certificate of Analysis (CoA). These standards are often produced under stringent quality management systems, such as ISO 17034, which provides a high degree of confidence in their characterization.[1][2]
Conversely, developing an in-house reference standard provides a deeper understanding of the molecule's synthesis, potential impurities, and degradation pathways. While resource-intensive, this approach offers greater control over the standard's quality and can be more cost-effective in the long run, especially for long-term development programs. The qualification of an in-house standard must be a rigorous process, guided by international standards such as those from the International Council for Harmonisation (ICH).[3][4]
Caption: Decision Pathway for Reference Standard Sourcing.
Comprehensive Characterization: A Multi-faceted Approach
A reference standard must be thoroughly characterized to ensure its identity, purity, and other critical attributes. The following sections outline the key analytical techniques and their application in the qualification of a reference standard, using 1-benzyl-4-phenyl-1H-1,2,3-triazole as our case study.
Identity Confirmation
The unequivocal identification of the reference standard is the primary step in its qualification. A combination of spectroscopic techniques is employed to elucidate the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon.[5] For our case study compound, 1-benzyl-4-phenyl-1H-1,2,3-triazole, the ¹H NMR spectrum would confirm the presence of the benzyl and phenyl groups, as well as the triazole proton.[6][7][8][9][10] The ¹³C NMR spectrum would further corroborate the carbon skeleton.[6][7]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure.[5] For 1-benzyl-4-phenyl-1H-1,2,3-triazole, the mass spectrum would show the molecular ion peak corresponding to its molecular weight.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[5] The IR spectrum of our case study compound would show characteristic absorption bands for the aromatic C-H and C=C bonds.[6]
Purity Assessment
Purity is a critical attribute of a reference standard. A combination of chromatographic and other techniques is necessary to assess purity comprehensively.
-
Gas Chromatography (GC): GC is suitable for the analysis of volatile impurities, including residual solvents from the synthesis process.[15][16][17] Headspace GC (HS-GC) is the preferred technique for residual solvent analysis in pharmaceutical materials.[17]
-
Elemental Analysis: Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values to support the identity and purity of the material.
Content and Other Properties
-
Water Content (Karl Fischer Titration): The Karl Fischer titration is a specific and accurate method for the determination of water content in a substance.[7][9][10][18] This is crucial as water can affect the stability and potency of the reference standard.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[6] It is used to assess thermal stability and to determine the presence of volatile components, including residual solvents and water.
Comparative Data Summary
The following table presents a hypothetical but realistic comparison of a commercially procured and an in-house qualified reference standard for our case study compound, 1-benzyl-4-phenyl-1H-1,2,3-triazole.
| Parameter | Commercial Reference Standard | In-House Qualified Standard | Method |
| Identity | Confirmed | Confirmed | ¹H NMR, ¹³C NMR, MS, IR |
| Purity (by HPLC) | 99.8% | 99.7% | HPLC-UV |
| Individual Impurity | < 0.1% | Impurity A: 0.15%, Impurity B: 0.10% | HPLC-UV |
| Water Content | 0.1% | 0.2% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> limits | Toluene: 150 ppm, Heptane: 200 ppm | GC-HS |
| Thermal Stability | Stable up to 200°C | Stable up to 195°C | TGA |
| Certificate of Analysis | Provided by supplier | Generated internally | - |
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration.
-
Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the standard.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.
Protocol 2: Residual Solvent Analysis by GC-HS
-
Sample Preparation: Accurately weigh the reference standard into a headspace vial and add a suitable solvent (e.g., DMSO).
-
Standard Preparation: Prepare a standard solution containing known amounts of the expected residual solvents.
-
GC-HS Conditions:
-
Column: G43 (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane)
-
Carrier Gas: Helium or Hydrogen
-
Injector and Detector Temperature: Optimized for the solvents being analyzed
-
Oven Program: A suitable temperature gradient to separate the solvents.
-
-
Analysis: Analyze the headspace of the heated vials.
-
Calculation: Quantify the residual solvents in the sample by comparing their peak areas to those in the standard.
Visualizing the Qualification Workflow and Impurity Profile
Caption: Reference Standard Qualification Workflow.
Caption: Hypothetical Impurity Profile.
Conclusion: Ensuring Analytical Excellence
The establishment of a robust and well-characterized reference standard is a non-negotiable prerequisite for the successful development of any new pharmaceutical compound. Whether sourced commercially or developed in-house, the rigorous analytical qualification of the reference standard for 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine is paramount. This guide has outlined the critical considerations, analytical methodologies, and comparative data necessary to make informed decisions and to establish a reference standard that will ensure the accuracy, reproducibility, and regulatory compliance of all analytical measurements throughout the drug development lifecycle.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Jain, S., et al. (2016). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. ResearchGate. Retrieved from [Link]
-
(n.d.). 2 - Supporting Information. Retrieved from [Link]
-
BYJU'S. (2019, March 4). Principle of Karl Fischer Titration. Retrieved from [Link]
-
Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]
-
Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Retrieved from [Link]
-
QAQC Lab. (n.d.). Karl Fischer Method of Moisture Determination. Retrieved from [Link]
-
USP. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. uspbpep.com. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]
-
TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]
-
Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]
-
Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Residual Solvent Analysis in Pharmaceuticals. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance ICH Q2 Q6B Q7A Guidelines. YouTube. Retrieved from [Link]
-
Lachman Consultants. (2024, December 2). Are You Handling USP Reference Standards Appropriately?. Retrieved from [Link]
-
United States Pharmacopeia. (2020). General Chapter, <11> USP Reference Standards. USP-NF. Retrieved from [Link]
-
International Atomic Energy Agency. (n.d.). Development and use of reference materials and quality control materials. Retrieved from [Link]
-
Chemetrix. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 17). Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide. Retrieved from [Link]
-
Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]
-
Separation Science. (2024, December 9). Residual Solvent Analysis for the Pharmaceutical Industry. Retrieved from [Link]
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]
-
SCISPEC. (n.d.). USP <467> Residual solvent determination in pharmaceutical products. Retrieved from [Link]
-
ECA Academy. (2024, May 15). USP: <11> Reference Standards - Draft published for Comment. Retrieved from [Link]
-
Veeprho Pharmaceuticals. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]
-
CWS ABROAD. (2023, June 4). What are Certified reference materials?. Retrieved from [Link]
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University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... Retrieved from [Link]
-
ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
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University of Georgia. (n.d.). Organic Compounds Analysis. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
-
Dove Medical Press. (n.d.). Supplementary Material Table of Contents Pages Evaluation of the test compounds using Lipinski's rule 2 Characterization o. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
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Accredia. (n.d.). Reference materials. Retrieved from [Link]
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Wikipedia. (n.d.). Certified reference materials. Retrieved from [Link]
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Safety Operating Guide
1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine proper disposal procedures
Topic: 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine Proper Disposal Procedures
Executive Summary
1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine is a specialized heterocyclic building block containing a basic piperidine core and an electron-rich pyrrole moiety.[1] Due to the absence of a compound-specific global safety mandate (e.g., a specific P-list or U-list RCRA designation), disposal protocols must be derived from Structure-Activity Relationship (SAR) analysis of its constituent pharmacophores: piperidines (toxic, corrosive bases) and pyrroles (flammable, light-sensitive aromatics).[1]
Immediate Action Directive: Treat as a Toxic, Non-Halogenated Organic Base . Incineration is the only validated disposal method. Do not discharge into municipal water systems.
Part 1: Hazard Characterization & Waste Classification
Before disposal, you must classify the waste stream to prevent dangerous incompatibilities (e.g., exothermic polymerization or acid-base neutralization heat).[1]
Chemical Hazard Matrix (SAR Analysis)
| Substructure | Property | Hazard Implication for Disposal |
| Piperidine Ring | Secondary Amine (pKa ~11) | Corrosive/Caustic. Incompatible with strong acids and oxidizers. |
| 2,5-Dimethylpyrrole | Electron-rich Aromatic | Light Sensitive & Reactive. Prone to oxidation or polymerization; keep waste containers closed and away from light.[1] |
| Benzyl Group | Lipophilic Hydrocarbon | High Organic Load. Suitable for high-BTU incineration.[1] |
Regulatory Classification (RCRA - USA)
While not explicitly listed under 40 CFR 261.33 (P or U lists), this compound defaults to the following characteristic waste codes based on its chemical class:
-
D001 (Ignitable): If the compound is in a flammable solvent or is a low-melting solid with a flashpoint <60°C.[1]
-
Non-Specific Hazardous Waste: If pure, label clearly as "Toxic Organic Solid/Liquid."
Part 2: Operational Disposal Workflow
Objective: Isolate the compound from incompatible streams and prepare for thermal destruction.
Solid Waste (Pure Compound)[1]
-
Container Selection: Use a high-density polyethylene (HDPE) or amber glass jar with a PTFE-lined screw cap.[1] Avoid metal containers due to potential amine reactivity.
-
Labeling: Mark the container with the full chemical name. Do not use abbreviations. Affix a "Hazardous Waste" label with the hazard check: TOXIC .
-
Segregation: Place the sealed container in the Solid Organic Waste satellite accumulation area.
-
Critical Check: Ensure no oxidizers (e.g., nitrates, perchlorates) are in the same secondary containment tray.
-
Liquid Waste (Reaction Mixtures/Mother Liquors)
The disposal path depends strictly on the solvent system used.
-
Scenario A: Non-Halogenated Solvents (e.g., Methanol, Ethyl Acetate, DMSO)
-
Action: Pour into the Non-Halogenated Organic Waste carboy.
-
pH Check: If the solution is highly acidic (e.g., from an HCl workup), neutralize to pH 6–8 before adding to the organic waste drum to prevent heat generation or gas evolution in the drum.
-
-
Scenario B: Halogenated Solvents (e.g., DCM, Chloroform)
-
Action: Pour into the Halogenated Organic Waste carboy.
-
Note: Keep separate from acetone/ketone waste streams if possible to prevent cross-reactions, though standard halogenated streams often tolerate traces.
-
Part 3: Decision Logic & Workflow Visualization
The following diagram illustrates the decision tree for disposing of 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine, ensuring compliance and safety.
Caption: Operational decision tree for segregating 1-benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine waste streams based on physical state and solvent compatibility.
Part 4: Emergency Spill Response Protocol
Pre-requisite: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] Ensure a fume hood is active.[2][3][4]
-
Containment:
-
Solid Spill: Do not sweep dry dust (risk of inhalation). Cover with a damp paper towel or inert absorbent pads to weigh it down, then scoop.
-
Liquid Spill: Encircle the spill with a dike of vermiculite or diatomaceous earth . Do not use paper towels alone if the solvent is flammable (static risk).
-
-
Decontamination:
-
After removing the bulk material, wipe the surface with a 10% acetic acid solution (to neutralize the basic piperidine residue) followed by soap and water.
-
Place all cleanup materials (gloves, wipes, absorbent) into a dedicated heavy-duty hazardous waste bag.[1]
-
-
Disposal of Spill Debris:
-
Label the bag: "Debris contaminated with Toxic Organic Amine."
-
Dispose of via the Solid Hazardous Waste stream.
-
Part 5: References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
PubChem. (n.d.). Compound Summary: 1-Benzyl-4-(1H-pyrrol-1-yl)piperidine (Analogous Structure).[1] National Library of Medicine. [1]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] OSHA.gov.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
